4-(2-Methoxyphenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHUZLSTOFTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347151 | |
| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-54-9 | |
| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(2-methoxyphenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Ullmann condensation, a reliable and widely used method for the formation of diaryl ethers. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format. Furthermore, visual diagrams of the synthetic workflow and reaction mechanism are included to facilitate a deeper understanding of the process.
Introduction
This compound is a versatile aromatic carboxylic acid characterized by a methoxyphenyl ether moiety. This structural feature imparts desirable physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Its applications include serving as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and industrial communities. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands out as the most prevalent and effective method for its preparation.
The Ullmann Condensation Approach
The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific synthesis, 4-halobenzoic acid (typically 4-bromobenzoic acid or 4-iodobenzoic acid) is reacted with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base.
The general reaction scheme is as follows:
X = Br, I
The reactivity of the aryl halide follows the order I > Br > Cl, making aryl iodides and bromides the preferred starting materials. Modern advancements in the Ullmann reaction often employ copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and may include the use of a ligand to facilitate the reaction under milder conditions and improve yields.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the Ullmann condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzoic acid | ≥98% | Sigma-Aldrich |
| Guaiacol (2-Methoxyphenol) | ≥98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich |
| Picolinic Acid | ≥99% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | ≥98%, anhydrous | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Büchner funnel and filter flask
Synthesis Procedure
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), guaiacol (1.2 eq), copper(I) iodide (0.1 eq), picolinic acid (0.2 eq), and anhydrous potassium phosphate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.
-
Reaction: The reaction mixture is heated to 120 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The mixture is then acidified to pH 2-3 with 2M hydrochloric acid, which will neutralize the excess base and precipitate the crude product.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material A | 4-Bromobenzoic Acid |
| Starting Material B | Guaiacol |
| Catalyst | Copper(I) Iodide |
| Ligand | Picolinic Acid |
| Base | Potassium Phosphate |
| Solvent | DMSO |
| Reaction Temperature | 120 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 75-85% |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 158-161 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (d, J = 8.8 Hz, 2H), 7.20-7.15 (m, 1H), 7.08-7.00 (m, 3H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 171.5, 162.8, 151.2, 146.5, 132.1, 126.9, 122.8, 121.3, 117.4, 113.0, 56.1 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1685 (C=O), 1605, 1500 (C=C, aromatic), 1250, 1110 (C-O) |
| Mass Spectrometry (ESI) | m/z 243.06 [M-H]⁻ |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Catalytic Cycle for Ullmann Condensation
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Conclusion
The Ullmann condensation provides an effective and adaptable method for the synthesis of this compound. The protocol detailed in this guide, utilizing a copper(I) iodide catalyst with picolinic acid as a ligand, offers a robust procedure for obtaining the target compound in good yields. The structured presentation of experimental details and quantitative data is intended to support researchers and drug development professionals in the efficient and successful synthesis of this important chemical intermediate. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields and shorter reaction times.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a methoxyphenyl ether group, influences its chemical behavior and physical characteristics, making a thorough understanding of its physicochemical properties essential for its application in research and development, particularly in areas like drug discovery where such properties govern pharmacokinetics and pharmacodynamics.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding the interplay of these characteristics.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while basic identifiers and some predicted values are available, specific experimental data for several key properties such as melting point, boiling point, aqueous solubility, and pKa are not readily found in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| CAS Number | 103203-54-9 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Predicted XlogP | 2.4 | [3] |
| Storage Conditions | 0-8 °C | [1] |
Comparative Data of Related Isomers and Analogues
To provide context for the expected physicochemical properties of this compound, the following table presents experimental data for its isomers and the simpler methoxybenzoic acids. These values can offer an estimated range for the properties of the target compound.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | pKa | logP |
| 2-(4-Methoxyphenoxy)benzoic acid | 144-150 | Not available | Not available | Not available | Not available |
| 4-Methoxybenzoic acid | 182-185 | 275 | 0.3 g/L (20 °C) | 4.47 (25 °C) | 1.96 |
| 2-Methoxybenzoic acid | 98-100 | ~275 | 5 mg/mL (30 °C) | Not available | 1.59 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.[4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end.[4]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[4]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is the end of the range.[4]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a flask.
-
Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a drug substance, the pKa influences its solubility, absorption, distribution, and excretion.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6]
logP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent like n-octanol and a polar solvent like water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Physicochemical Properties and Their Interrelation in Drug Development
The physicochemical properties of a compound like this compound are not independent variables but are interconnected and collectively influence its behavior as a potential drug candidate. The following diagram illustrates these relationships.
Caption: Interrelationship of physicochemical properties and their impact on pharmacokinetics.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided standard methodologies for their experimental determination. While there are gaps in the publicly available experimental data for this specific molecule, the provided information on its isomers and related compounds, in conjunction with the detailed protocols, offers a solid foundation for researchers. The interplay of properties such as solubility, pKa, and logP is paramount in drug development, and a thorough characterization of these parameters is a critical step in advancing any compound from a lead candidate to a potential therapeutic agent.
References
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid (CAS: 103203-54-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid, with the CAS number 103203-54-9, is an aromatic carboxylic acid that holds significant interest in the fields of pharmaceutical development and agrochemical research.[1] Its molecular structure, featuring a methoxyphenyl ether linkage to a benzoic acid moiety, provides a versatile scaffold for the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its potential biological activities, and expected spectroscopic characteristics. The information presented herein is intended to support researchers in their endeavors to explore the therapeutic and commercial potential of this molecule.
Physicochemical Properties
While comprehensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been reported by various chemical suppliers. The following table summarizes the available and predicted physicochemical data.
| Property | Value | Source/Reference |
| CAS Number | 103203-54-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂O₄ | [1][4] |
| Molecular Weight | 244.25 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1][4] |
| Melting Point | Data not available (Expected to be in the range of other phenoxybenzoic acids, e.g., 163-165 °C for 4-phenoxybenzoic acid) | Inferred from[5] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Inferred from general solubility of benzoic acid derivatives. |
| Storage Conditions | Store at 0-8 °C in a cool, dry place. | [1][2] |
Synthesis
A plausible and widely used method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[6][7][8][9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of the target compound, this would involve the reaction of a 4-halobenzoic acid with guaiacol (2-methoxyphenol).
Proposed Synthetic Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 103203-54-9 [sigmaaldrich.com]
- 3. This compound, CasNo.103203-54-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Phenoxybenzoic acid 97 2215-77-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. Ullmann Reaction [organic-chemistry.org]
molecular structure of 4-(2-Methoxyphenoxy)benzoic acid
An In-depth Technical Guide on the Molecular Structure of 4-(2-Methoxyphenoxy)benzoic acid
Introduction
This compound is an aromatic carboxylic acid with notable applications in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a methoxyphenyl ether group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various compounds, including anti-inflammatory drugs and herbicides.[1] This technical guide provides a comprehensive overview of the , including its key identifiers, physicochemical properties, spectroscopic data, and a plausible synthetic route.
Molecular Structure and Identification
The consists of a benzoic acid scaffold substituted at the para-position with a 2-methoxyphenoxy group. This substitution involves an ether linkage between the two aromatic rings.
Caption: 2D .
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄ | [1][2][3] |
| Molecular Weight | 244.25 g/mol | [1] |
| CAS Number | 103203-54-9 | [1][2][3] |
| PubChem ID | 618450 | [1] |
| Appearance | White to off-white powder | [1] |
| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | [4] |
| InChI | InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) | [4] |
| InChIKey | UYBHUZLSTOFTOG-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |
| Aromatic (benzoic acid ring) | 7.0 - 8.2 | Multiplet |
| Aromatic (phenoxy ring) | 6.8 - 7.5 | Multiplet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (C=O) | 165 - 175 |
| Aromatic (C-O, C-C) | 110 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad, stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Carboxylic acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Ether, Methoxy) | 1000 - 1300 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 244 | [M]⁺ | Molecular ion |
| 229 | [M - CH₃]⁺ | Loss of a methyl group |
| 199 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |
| 123 | [C₇H₇O₂]⁺ | Methoxyphenoxy fragment |
Experimental Protocols: Synthesis
A plausible synthetic route for this compound is the Ullmann condensation, a well-established method for forming diaryl ethers.[5] This would involve the copper-catalyzed reaction between a halogenated benzoic acid derivative and a methoxyphenol.
Reaction Scheme:
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology:
-
Esterification of 4-Halobenzoic Acid: To protect the carboxylic acid group, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid) is first converted to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
-
Ullmann Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-halobenzoic acid ester, 2-methoxyphenol (1.1 equivalents), a copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Intermediate:
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude ester intermediate is purified by column chromatography on silica gel.
-
-
Hydrolysis:
-
The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
-
Final Purification:
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Conclusion
This compound is a compound with a well-defined molecular structure that lends itself to a variety of applications in chemical synthesis. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and a robust protocol for its synthesis. This information serves as a valuable resource for researchers and professionals in the fields of medicinal and agricultural chemistry.
References
Technical Guide: Physicochemical Properties of 4-(2-Methoxyphenoxy)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of 4-(2-Methoxyphenoxy)benzoic acid is not extensively available in public literature. This guide provides a framework based on the compound's chemical structure, data from analogous compounds, and standard pharmaceutical testing protocols. All quantitative data presented is illustrative and should be confirmed through empirical testing.
Introduction
This compound is a chemical compound featuring a benzoic acid moiety linked to a methoxyphenoxy group. Its physicochemical properties, particularly solubility and stability, are critical determinants of its potential utility in pharmaceutical and chemical applications. The presence of both a hydrophilic carboxylic acid group and a more lipophilic methoxyphenoxy group suggests a pH-dependent solubility profile and potential for specific degradation pathways. This document outlines the theoretical considerations for its solubility and stability and provides standard methodologies for their experimental determination.
Predicted Physicochemical Properties
A summary of predicted properties for this compound is provided below. These values are derived from computational models and should be verified experimentally.
| Parameter | Predicted Value | Notes |
| Molecular Weight | 244.24 g/mol | --- |
| pKa | ~4.5 | Estimated based on the benzoic acid moiety. The exact value can be influenced by the methoxyphenoxy substituent. |
| LogP | ~3.2 | Indicates moderate lipophilicity. |
Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.
Predicted Aqueous Solubility
| pH Condition | Expected Solubility | Rationale |
| Acidic (pH < pKa) | Low | The compound will be in its neutral, less soluble form. |
| Neutral to Basic (pH > pKa) | High | The carboxylic acid will be deprotonated to the more soluble carboxylate salt. |
Solubility in Organic Solvents
| Solvent | Expected Solubility | Rationale |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | High | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane | Low to Moderate | Non-polar solvent. |
| Hexane | Low | Non-polar solvent. |
Stability Profile
The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways.
Potential Degradation Pathways
| Condition | Potential Degradation | Rationale |
| Hydrolysis (Acidic/Basic) | Low | The ether linkage is generally stable to hydrolysis. The amide bond is absent. |
| Oxidation | Moderate | The methoxy group and the aromatic rings may be susceptible to oxidation. |
| Photostability | Moderate to High | Aromatic compounds can be susceptible to photodegradation. |
| Thermal | High | The molecule does not possess intrinsically thermally labile groups. |
Experimental Protocols
The following are standard protocols for determining the solubility and stability of a compound like this compound.
Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).
-
Equilibration: Add an excess amount of this compound to each buffer solution in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid material from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat (e.g., at 60-80 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat (e.g., at 60-80 °C).
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
Caption: Workflow for Forced Degradation Stability Studies.
Structural Considerations for Physicochemical Properties
The chemical structure of this compound dictates its properties. The interplay between its functional groups is key to its behavior in different environments.
Caption: Relationship between Structure and Physicochemical Properties.
Conclusion
While specific experimental data for this compound is sparse, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility and stability profiles. The provided standard protocols offer a clear path for the empirical determination of these crucial parameters. Any research or development involving this compound should commence with a comprehensive experimental evaluation as outlined in this guide.
An In-depth Technical Guide on the Biological Activity of 4-(2-Methoxyphenoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4-(2-methoxyphenoxy)benzoic acid and related benzoic acid structures. The document details their therapeutic potential, focusing on anticancer and anti-inflammatory properties. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Anticancer Activity
Derivatives of benzoic acid have been investigated for their potential as anticancer agents. Studies have shown that modifications to the core benzoic acid structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives, as evaluated by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 2 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 18.7 | Doxorubicin |
| Compound 14 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | Doxorubicin |
| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | MCF7 (Breast) | 22.1 | Tamoxifen |
| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | SaOS-2 (Osteosarcoma) | 19 | Tamoxifen |
| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | K562 (Leukemia) | 15 | Tamoxifen |
| Unnamed | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | 5-fluoro uracil |
| Compound 9 | 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] | HeLa (Cervical) | 10 | Not Specified |
Table 1: Summary of IC50 values for various benzoic acid derivatives against human cancer cell lines[5].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds[5].
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (benzoic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 × 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Visualization: General Workflow for In Vitro Anticancer Screening
The following diagram illustrates the typical workflow for screening chemical compounds for anticancer activity.
Anti-inflammatory Activity
Certain benzoic acid derivatives have demonstrated potent anti-inflammatory effects. This activity is often evaluated by measuring the inhibition of key inflammatory mediators in cellular models. The this compound structure, in particular, is explored in medicinal chemistry for its potential to treat inflammatory conditions[6].
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of various benzoic acid and acetophenone derivatives isolated from Melicope semecarpifolia was assessed by their ability to inhibit superoxide anion generation and elastase release in fMet-Leu-Phe/cytochalasin B (fMLP/CB)-stimulated human neutrophils[7].
| Compound ID | Compound Name | Inhibition of Superoxide Anion Generation (IC50, µg/mL) | Inhibition of Elastase Release (IC50, µg/mL) |
| 8 | 2-(1'-geranyloxy)-4,6,β-trihydroxyacetophenone | 3.81 ± 0.45 | 3.24 ± 0.28 |
| 9 | 4-(1'-geranyloxy)-2,6,β-trihydroxyacetophenone | 3.52 ± 0.33 | 3.95 ± 0.51 |
| 10 | 5-hydroxy-3,7,3',4'-tetramethoxyflavone | < 4 | < 4 |
| 11 | 5,4'-dihydroxy-3,7,3'-trimethoxyflavone | < 4 | < 4 |
| 12 | 5,4'-dihydroxy-3,7-dimethoxyflavone | < 4 | < 4 |
Table 2: Anti-inflammatory activity of compounds isolated from Melicope semecarpifolia[7].
Experimental Protocols
This assay measures the production of superoxide anions, a key reactive oxygen species (ROS) involved in inflammation, by activated neutrophils.
Materials:
-
Human neutrophils, isolated from venous blood
-
fMet-Leu-Phe (fMLP) and Cytochalasin B (CB)
-
Ferricytochrome c
-
Superoxide dismutase (SOD)
-
Test compounds
-
Hanks' balanced salt solution (HBSS)
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from the blood of healthy donors.
-
Incubation: Incubate the neutrophils in HBSS with ferricytochrome c and the test compound at 37°C for a specified time.
-
Stimulation: Stimulate the neutrophils with fMLP/CB to induce superoxide anion generation.
-
Absorbance Measurement: Measure the reduction of ferricytochrome c by reading the absorbance at 550 nm. The SOD-inhibitable portion of the reduction represents the superoxide generation.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the superoxide anion generation compared to the control.
This assay quantifies the release of elastase, a proteolytic enzyme stored in neutrophil granules that contributes to tissue damage during inflammation.
Materials:
-
Human neutrophils
-
fMet-Leu-Phe (fMLP) and Cytochalasin B (CB)
-
MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)
-
Test compounds
-
Hanks' balanced salt solution (HBSS)
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils as described above.
-
Incubation: Incubate the neutrophils in HBSS with the test compound at 37°C.
-
Stimulation: Stimulate the cells with fMLP/CB to induce degranulation and elastase release.
-
Substrate Addition: After stimulation, add the elastase substrate (MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) to the cell supernatant.
-
Absorbance Measurement: Measure the change in absorbance at 405 nm, which corresponds to the enzymatic activity of the released elastase.
-
Data Analysis: Determine the IC50 value, representing the compound concentration that inhibits 50% of the elastase release.
Visualization: Inflammatory Signaling Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators like iNOS and COX-2[8]. The diagram below shows a simplified representation of this inhibitory action.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
4-(2-Methoxyphenoxy)benzoic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Methoxyphenoxy)benzoic acid is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a diverse range of organic compounds. Its unique structure, featuring a carboxylic acid moiety and a methoxy-substituted phenoxy group, imparts desirable physicochemical properties and versatile reactivity, making it an attractive starting material for applications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| CAS Number | 103203-54-9 | |
| Appearance | White to off-white powder | |
| Melting Point | 182-185 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data (Predicted)
| ¹H NMR (400 MHz, DMSO-d₆) - Predicted | ¹³C NMR (100 MHz, DMSO-d₆) - Predicted |
| Chemical Shift (ppm) | Assignment |
| ~12.9 (s, 1H) | -COOH |
| ~7.95 (d, 2H) | Ar-H |
| ~7.20 - 7.00 (m, 4H) | Ar-H |
| ~6.90 (d, 2H) | Ar-H |
| ~3.80 (s, 3H) | -OCH₃ |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6] This reaction involves the coupling of a phenol with an aryl halide.
General Reaction Scheme
Figure 1: General scheme for the Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Ullmann condensations.[7][8]
Materials:
-
4-Bromobenzoic acid
-
2-Methoxyphenol (Guaiacol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to dissolve the reactants and facilitate stirring.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the crude product with water until the filtrate is neutral.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Organic Synthesis
This compound is a versatile building block due to the presence of two reactive functional groups: the carboxylic acid and the diaryl ether.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety can be readily converted into a variety of other functional groups, including:
-
Esters: Reaction with alcohols in the presence of an acid catalyst.
-
Amides: Reaction with amines using a coupling agent (e.g., DCC, EDC).
-
Acid chlorides: Reaction with thionyl chloride or oxalyl chloride.
-
Alcohols: Reduction with a strong reducing agent like lithium aluminum hydride.
These transformations allow for the incorporation of the 4-(2-methoxyphenoxy)phenyl motif into a wide range of larger, more complex molecules.
Role in Medicinal Chemistry
The diaryl ether linkage is a common structural feature in many biologically active compounds. The this compound scaffold has been explored for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs.[9]
Biological Activity and Signaling Pathways
Derivatives of benzoic acid are known to exhibit a range of biological activities, with anti-inflammatory properties being of significant interest.[10] While specific quantitative data for this compound is limited, its structural features suggest potential modulation of key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11][12] It is plausible that derivatives of this compound could act as COX inhibitors.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Various Benzothiophene derivatives | COX-2 | 0.31 - 1.40 | [11] |
| Pterostilbene-carboxylic acid derivatives | COX-2 | 0.085 - 0.141 | [12] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to meloxicam | [13] |
Table 3: COX-2 Inhibitory Activity of Structurally Related Compound Classes.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in regulating the inflammatory response.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including COX-2. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.[2] Benzoic acid derivatives have been shown to inhibit NF-κB activation.[10]
| Compound Class | Target | IC₅₀ (µM) | Reference |
| EF31 (Curcumin analog) | NF-κB | ~5 | [4] |
| Silicon-containing ibuprofen derivatives | NF-κB | Lower than ibuprofen | [14] |
Table 4: NF-κB Inhibitory Activity of Structurally Related Compound Classes.
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for a molecule like this compound or its derivatives within the COX-2 and NF-κB signaling pathways.
Figure 2: Potential modulation of the NF-κB signaling pathway.
Figure 3: Potential inhibition of the COX-2 pathway.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via Ullmann condensation and the presence of two readily modifiable functional groups make it an attractive starting material for the development of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The structural motif of this compound suggests a promising potential for the discovery of novel anti-inflammatory agents that may act through the inhibition of the COX-2 and NF-κB signaling pathways. This guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 4. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid, a diaryl ether derivative, is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Its structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its potential as a therapeutic agent.
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its structural class of diaryl ethers has been accessible through established organic synthesis reactions for many decades. The development and refinement of reactions such as the Ullmann condensation and the Williamson ether synthesis have been pivotal in the preparation of this and related compounds. Its emergence in scientific literature and commercial catalogs is closely tied to the expansion of chemical libraries for drug discovery and agrochemical research.
Physicochemical Properties and Spectroscopic Data
This compound is typically a white to off-white powder.[1] Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 103203-54-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data for the specific isomer this compound is not readily available in public databases. However, based on the structure, the expected signals would include a singlet for the methoxy group protons, and distinct aromatic proton signals for the two substituted benzene rings, as well as a carboxylic acid proton signal. |
| ¹³C NMR | Similar to the ¹H NMR, a complete, publicly available ¹³C NMR spectrum for this specific isomer is not available. The spectrum would be expected to show signals for the methoxy carbon, the carboxylic carbon, and the twelve aromatic carbons. |
| Infrared (IR) | The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic rings. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two classical and robust methods for diaryl ether formation: the Ullmann Condensation and the Williamson Ether Synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol.[2] In the context of synthesizing this compound, this would involve the reaction of a 4-halobenzoic acid with 2-methoxyphenol.
Ullmann Condensation for this compound Synthesis.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.0 eq), 4-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to a temperature between 120-150 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into an acidic aqueous solution (e.g., 1M HCl).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an organohalide.[3][4][5][6] For the synthesis of this compound, this can be approached in two ways: by reacting the sodium salt of 4-hydroxybenzoic acid with 2-haloanisole or by reacting the sodium salt of 2-methoxyphenol with a 4-halobenzoic acid ester followed by hydrolysis. The former is generally more common.
References
Spectroscopic Profile of 4-(2-Methoxyphenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(2-Methoxyphenoxy)benzoic acid. These predictions are based on the known spectral characteristics of related compounds such as 4-phenoxybenzoic acid, 4-methoxybenzoic acid, and other substituted aromatic ethers and carboxylic acids.[1][2][3][4][5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (ortho to -COOH) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic (ortho to ether) | 6.9 - 7.1 | Doublet | 2H |
| Aromatic (methoxyphenoxy) | 6.9 - 7.3 | Multiplet | 4H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 167 - 170 |
| Aromatic (attached to -COOH) | 129 - 132 |
| Aromatic (ortho to -COOH) | 131 - 133 |
| Aromatic (ortho to ether) | 118 - 121 |
| Aromatic (attached to ether) | 155 - 158 |
| Aromatic (methoxyphenoxy, C-O) | 150 - 153 |
| Aromatic (methoxyphenoxy, C-OCH₃) | 148 - 151 |
| Aromatic (methoxyphenoxy) | 113 - 125 |
| Methoxy (-OC H₃) | 55 - 57 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic of H-bonded dimer |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple bands |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Sharp |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands |
| C-O Stretch (Ether, Aryl) | 1220 - 1260 | Strong, sharp |
| C-O Stretch (Carboxylic Acid) | 1280 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z)
| Adduct / Fragment | Predicted m/z | Ion Type |
| [M+H]⁺ | 245.08 | Protonated Molecule |
| [M+Na]⁺ | 267.06 | Sodiated Molecule |
| [M-H]⁻ | 243.07 | Deprotonated Molecule |
| [M]⁺˙ | 244.07 | Molecular Ion (Radical Cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.[10]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]
-
Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[13]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[14]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[14]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[15]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer like a quadrupole, time-of-flight (TOF), or ion trap.[16]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.[17]
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. Benzoic acid, 4-phenoxy- [webbook.nist.gov]
- 2. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzoic acid [webbook.nist.gov]
- 9. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. scribd.com [scribd.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Pivotal Role of 4-(2-Methoxyphenoxy)benzoic Acid as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid, a diaryl ether derivative, has emerged as a crucial scaffold in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, combining a benzoic acid moiety with a methoxy-substituted phenoxy group, provide a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the synthesis, properties, and significant applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 103203-54-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of diaryl ethers. This method involves the coupling of an aryl halide with a phenol.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of structurally similar diaryl ethers.[2]
Materials:
-
4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)
-
Guaiacol (2-methoxyphenol)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), pyridine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 4-halobenzoic acid, guaiacol, copper catalyst, and base in the chosen solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Reaction: Heat the mixture to a temperature typically ranging from 120°C to 200°C.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash with water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Expected Yield:
Based on the synthesis of a similar compound, 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid, the coupling step can be expected to yield approximately 65% of the product, with subsequent purification steps leading to a high overall purity.[2]
Synthesis Workflow
Role as a Synthetic Intermediate in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The benzoic acid functionality allows for the formation of amides, esters, and other derivatives, while the diaryl ether core is a common motif in many biologically active molecules.
Anti-inflammatory Agents and Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[4] Benzoic acid derivatives have been extensively studied as potential COX inhibitors.[4][5] The structural framework of this compound provides a foundation for designing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]
The development of derivatives often involves the modification of the carboxylic acid group to an amide or ester, which can influence the compound's binding affinity and selectivity for the COX-2 active site.
Signaling Pathway: COX-2 in Inflammation
Quantitative Data on Biological Activity
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, studies on structurally related phenoxy acetic acid derivatives have shown significant selective COX-2 inhibition. For instance, some derivatives have exhibited IC₅₀ values in the range of 0.06–0.09 μM for COX-2, indicating potent inhibitory activity.[5]
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Phenoxy Acetic Acid Derivatives | COX-2 | 0.06 - 0.09 | [5] |
| Phenoxy Acetic Acid Derivatives | COX-1 | 4.07 - 14.5 | [5] |
This data suggests that the this compound scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors.
Conclusion
This compound is a synthetic intermediate of considerable importance, particularly in the field of medicinal chemistry. Its synthesis via the Ullmann condensation is a well-established and adaptable method. The inherent structural features of this molecule make it an ideal candidate for the development of novel anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the utility of this versatile chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Methoxyphenyl Ether Group: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The methoxyphenyl ether, with its core structural motif of a methoxy group (-OCH₃) attached to a phenyl ring, is a ubiquitous functional group in organic chemistry, particularly in the fields of natural products, pharmaceuticals, and materials science. The interplay of the methoxy group's electronic properties—its electron-donating resonance effect and its electron-withdrawing inductive effect—imparts a rich and nuanced reactivity to the aromatic ring and the ether linkage itself. This technical guide provides an in-depth exploration of the key reactions involving the methoxyphenyl ether group, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways and workflows to aid in both theoretical understanding and practical application.
Electronic Effects of the Methoxy Group
The reactivity of the methoxyphenyl ether group is fundamentally governed by the electronic influence of the methoxy substituent on the aromatic ring. This influence is a combination of two opposing effects:
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions. This electron-donating resonance effect is the dominant factor in determining the regioselectivity of electrophilic aromatic substitution reactions.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.
Overall, the resonance effect is stronger than the inductive effect, leading to a net activation of the aromatic ring towards electrophilic attack. The Hammett equation provides a quantitative measure of these electronic effects.
Hammett Substituent Constants
The Hammett substituent constants (σ) quantify the electronic influence of a substituent on the reactivity of a benzene derivative. For the methoxy group, the values highlight its dual electronic nature:
| Substituent | σ_meta_ | σ_para_ |
| -OCH₃ | +0.12 | -0.27 |
The positive σ_meta_ value indicates an electron-withdrawing effect at the meta position, where the resonance effect is not operative. Conversely, the negative σ_para_ value reflects the strong electron-donating character at the para position due to resonance.
Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the anisole ring makes it highly susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions.
Quantitative Data on Regioselectivity
The ratio of ortho to para substitution is influenced by the nature of the electrophile and the reaction conditions, particularly steric hindrance.
| Reaction | Electrophile | Conditions | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | ~30-40 | ~60-70 | <2 | [1][2] |
| Bromination | Br⁺ | Br₂ in Acetic Acid | ~10 | ~90 | Trace | [3] |
| Friedel-Crafts Acylation | RCO⁺ | Acetyl Chloride/AlCl₃ | <5 | >95 | - | [4] |
| Sulfonation | SO₃ | H₂SO₄ | ~36 | ~64 | - | [5] |
Experimental Protocols
This protocol describes the regioselective bromination of anisole to yield primarily p-bromoanisole.
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq) in glacial acetic acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 15-30 minutes, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding saturated sodium bisulfite solution until the orange color of excess bromine disappears.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
This protocol details the acylation of anisole to produce primarily p-methoxyacetophenone.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane
-
Ice
-
Hydrochloric acid (concentrated)
Procedure:
-
To a stirred solution of anisole (1.0 eq) and acetic anhydride (1.1 eq) in dichloromethane at 0 °C, slowly add anhydrous aluminum chloride (1.2 eq) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Ether Cleavage
The carbon-oxygen bond of the methoxy group can be cleaved under various conditions to yield a phenol. This reaction is crucial in natural product synthesis and for the removal of methoxy-containing protecting groups.
Common Reagents and Yields
| Reagent | Conditions | Typical Yield (%) | Reference |
| Boron tribromide (BBr₃) | Dichloromethane, 0 °C to RT | >90 | [7] |
| Hydrobromic acid (48%) | Acetic acid, reflux | Variable | |
| Pyridinium hydrochloride | Melt, ~200 °C | Good | |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, RT | High |
Experimental Protocol 3.1: Cleavage of Anisole with Boron Tribromide
Materials:
-
Anisole
-
Anhydrous dichloromethane
-
Boron tribromide (BBr₃)
-
Methanol
-
Water
Procedure:
-
Dissolve anisole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the phenol product.
Birch Reduction
The Birch reduction of anisole provides a route to non-conjugated cyclohexadienes, which are versatile synthetic intermediates. The reaction involves the dissolution of an alkali metal in liquid ammonia in the presence of an alcohol as a proton source.
Experimental Protocol 4.1: Birch Reduction of Anisole
Materials:
-
Anisole
-
Liquid ammonia
-
Sodium or Lithium metal
-
tert-Butanol or Ethanol
-
Ammonium chloride (for quenching)
-
Diethyl ether
Procedure:
-
Set up a three-necked flask with a dry ice-acetone condenser and an ammonia inlet.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add small pieces of sodium or lithium metal until a persistent blue color is obtained.
-
Add a solution of anisole (1.0 eq) and tert-butanol (2.5 eq) in diethyl ether to the ammonia solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, maintaining the blue color.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the diene product.
Directed Ortho-Metalation (DoM)
The methoxy group can direct the deprotonation of the aromatic ring at the ortho position using a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles, providing a powerful method for the synthesis of ortho-substituted anisoles.
Experimental Protocol 5.1: Ortho-Lithiation and Silylation of Anisole
Materials:
-
Anisole
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a solution of anisole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction back to -78 °C and add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
The Methoxyphenyl Group in Protecting Group Chemistry
The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability under a range of conditions and its selective removal under oxidative or strongly acidic conditions.
Experimental Protocol 6.1: Oxidative Deprotection of a PMB Ether with DDQ
Materials:
-
PMB-protected alcohol
-
Dichloromethane
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[8]
-
Cool the solution to 0 °C.
-
Add DDQ (1.2-1.5 eq) portion-wise.[8]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain the deprotected alcohol.
Oxidation of the Methoxyphenyl Group
Direct oxidation of the methoxy group or the aromatic ring of methoxyphenyl ethers can occur under specific conditions, although this is generally less common than the reactions described above. For instance, oxidation with strong oxidizing agents can lead to quinone formation, particularly in poly-methoxylated systems. The reaction of anisole with peracids can lead to hydroxylation of the aromatic ring.[9]
This guide provides a foundational understanding of the reactivity of the methoxyphenyl ether group. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. afinitica.com [afinitica.com]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(2-Methoxyphenoxy)benzoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid that holds significant promise in pharmaceutical research and development. Its chemical scaffold, featuring a phenoxybenzoic acid moiety, is a common structural motif in a variety of biologically active molecules. This document provides detailed application notes on the potential therapeutic uses of this compound, with a primary focus on its anti-inflammatory and analgesic properties. The information presented herein is intended to guide researchers in exploring the pharmacological potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water. |
| Storage | Store in a cool, dry place, protected from light. |
Potential Therapeutic Applications
Based on the pharmacological activities of structurally related compounds, this compound is a promising candidate for development as an anti-inflammatory and analgesic agent. The phenoxybenzoic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Mechanism of Action: Dual Inhibition of COX and NF-κB Signaling
The anti-inflammatory and analgesic effects of this compound are hypothesized to be mediated through a dual mechanism involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are critical mediators of inflammation, pain, and fever. It is postulated that this compound may act as a non-selective or COX-2 selective inhibitor, thereby reducing prostaglandin production.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). This compound may inhibit one or more steps in this pathway, leading to a reduction in the expression of these inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following protocols are provided as a guide for the evaluation of the anti-inflammatory and analgesic properties of this compound.
In Vitro Anti-inflammatory Activity
1. Cell Culture
RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
This assay measures the inhibition of iNOS activity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol quantifies the inhibition of key pro-inflammatory cytokine production.
-
Protocol:
-
Follow steps 1-3 from the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
4. NF-κB Reporter Assay
This assay directly measures the inhibition of NF-κB transcriptional activity.
-
Protocol:
-
Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory and Analgesic Activity
1. Animals
Male Wistar rats (180-220 g) are a suitable model for these studies. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.
2. Carrageenan-Induced Paw Edema Assay
This is a classic model for evaluating acute inflammation.
-
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard NSAID (e.g., indomethacin, 10 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
3. Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity.
-
Protocol:
-
Fast the rats for 12 hours before the experiment.
-
Administer this compound orally at different doses.
-
After 1 hour, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the animals in an observation chamber and count the number of writhes (abdominal constrictions) for 30 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control.
-
Data Presentation
The following tables present representative data that could be obtained from the described experiments.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Production (% of Control) | TNF-α Production (% of Control) | IL-6 Production (% of Control) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| This compound | 1 | 92.3 ± 7.1 | 95.1 ± 8.3 | 96.4 ± 6.9 |
| 10 | 65.7 ± 5.4 | 70.2 ± 6.1 | 72.8 ± 5.5 | |
| 50 | 38.1 ± 4.2 | 42.5 ± 4.9 | 45.3 ± 4.1** | |
| 100 | 15.6 ± 2.9 | 18.9 ± 3.5 | 20.7 ± 3.2 | |
| Dexamethasone (1 µM) | 1 | 12.3 ± 2.1 | 15.8 ± 2.7 | 17.4 ± 2.5 |
| Data are presented as mean ± SEM (n=3). *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 25.4 ± 3.1 | 28.9 ± 3.5 |
| 30 | 48.7 ± 4.5 | 52.1 ± 4.8 | |
| 100 | 65.2 ± 5.8 | 70.3 ± 6.1 | |
| Indomethacin | 10 | 72.8 ± 6.2 | 75.6 ± 6.9 |
| *Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory and analgesic drugs. The proposed dual mechanism of action, involving the inhibition of both COX enzymes and the NF-κB signaling pathway, suggests a broad-spectrum anti-inflammatory profile. The experimental protocols and representative data provided in these application notes offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Further studies, including detailed structure-activity relationship (SAR) analysis and preclinical safety and efficacy evaluations, are warranted to fully elucidate its pharmacological properties and advance its development as a potential therapeutic agent.
Application of 4-(2-Methoxyphenoxy)benzoic Acid in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid derivative that has garnered attention in the field of agrochemical synthesis. Its unique structural features, including the methoxy and phenoxy moieties, make it a valuable precursor and intermediate for the development of novel herbicides and fungicides. This document provides a comprehensive overview of its application, including detailed synthetic protocols, quantitative data, and visual representations of the synthetic pathways. While direct synthesis of a commercially named agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in various herbicidal and fungicidal compounds. This application note will, therefore, focus on a representative synthetic pathway to a herbicidal derivative, illustrating the potential utility of this compound in agrochemical discovery and development.
Application in Herbicide Synthesis
This compound can serve as a key building block for the synthesis of novel herbicidal compounds. The general approach involves the modification of the carboxylic acid group to introduce various functionalities that can interact with biological targets in weeds, leading to growth inhibition or mortality.
Synthesis of a Representative Phenyl-Pyrazolyl Ether Herbicide Derivative
One potential application of this compound is in the synthesis of phenyl-pyrazolyl ether derivatives, a class of compounds known for their herbicidal activity. The following section outlines a detailed experimental protocol for a hypothetical synthesis of such a derivative.
Reaction Scheme:
Caption: Synthetic pathway from this compound to a phenyl-pyrazolyl ether herbicide derivative.
Experimental Protocol:
Step 1: Synthesis of 4-(2-Methoxyphenoxy)benzoyl chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of acid) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-(2-Methoxyphenoxy)benzoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazol-5-yl 4-(2-methoxyphenoxy)benzoate
-
Dissolve 1-(3-Chlorophenyl)-5-hydroxy-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/g) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 4-(2-Methoxyphenoxy)benzoyl chloride (1.1 eq) from Step 1 in anhydrous DCM (5 mL/g) and add it dropwise to the pyrazole solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the final product.
Quantitative Data:
The following table summarizes the expected quantitative data for the synthesis of the representative herbicide derivative.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | This compound | 4-(2-Methoxyphenoxy)benzoyl chloride | Thionyl chloride, DMF (cat.) | Toluene | >95 (crude) | - |
| 2 | 4-(2-Methoxyphenoxy)benzoyl chloride | 1-(3-Chlorophenyl)-1H-pyrazol-5-yl 4-(2-methoxyphenoxy)benzoate | 1-(3-Chlorophenyl)-5-hydroxy-1H-pyrazole, Pyridine | Dichloromethane | 80-90 | >98 |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the target herbicide derivative is depicted below.
Application Notes and Protocols for Ullmann Condensation in Diaryl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1][2][3] This document offers detailed protocols and quantitative data to guide researchers in the successful application of this copper-catalyzed cross-coupling reaction.
I. Overview of the Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[4] While traditional Ullmann reactions often required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, modern protocols have introduced milder conditions through the use of ligands and various copper sources.[5]
II. Quantitative Data Summary
The efficiency of the Ullmann condensation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to facilitate experimental design.
Table 1: Effect of Catalyst and Base on Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ (2) | Toluene | 100 | 24 | 58.3 | [6] |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | K₃PO₄ (2) | Acetonitrile | 80 | 24 | 95 | [7][8] |
| 4-Iodotoluene | Phenol | CuI/(2-(1H-pyrazol-1-yl)pyridine) | K₂CO₃ (2) | DMSO | 100 | - | 51-85 | [2] |
| Aryl Iodide/Bromide | Phenol | Cu₂O (cat.) | Cs₂CO₃ | Acetonitrile | - | - | Excellent | [9] |
| Aryl Halide | Phenol | CuO-NPs (10) | KOH/Cs₂CO₃ (1.5) | DMSO | ~100 | - | Good | [10] |
Table 2: Ligand Screening for the Coupling of 4-Bromoanisole and 4-Methoxyphenol
| Ligand (10 mol%) | Conversion (%) after 24h | Reference |
| N,N-dimethylglycine | 95 | [7][8] |
| L-Proline | 85 | [7] |
| Salicylaldoxime | 78 | [7] |
| Dimethylglyoxime | 75 | [7] |
| Reaction Conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), CuI (10 mol%), K₃PO₄ (2.0 equiv), acetonitrile, 80°C.[7][8] |
III. Experimental Protocols
Below are detailed protocols for performing the Ullmann diaryl ether synthesis.
Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[6][7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)[7]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)[7]
-
CuIPPh₃ (0.05 mmol, 5 mol%)[7]
-
Anhydrous toluene (5 mL)[7]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄) for workup
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, phenol, K₂CO₃, and CuIPPh₃.[7]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10 minutes.
-
Add anhydrous toluene to the reaction vessel.[7]
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[7]
-
Wash the filtrate with water and then with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Ligand-Accelerated Ullmann-Type Synthesis of Diaryl Ethers
This protocol is suitable for a broader range of substrates, including sterically hindered and electron-rich aryl halides.[9]
Materials:
-
Aryl bromide or iodide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried screw-cap test tube, combine Cu₂O, the chosen ligand, aryl halide, phenol, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetonitrile via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-120°C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
IV. Visualizing the Process
A. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Ullmann diaryl ether synthesis.
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
B. Catalytic Cycle of the Ullmann Condensation
The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[1]
Caption: Catalytic cycle of the Ullmann condensation.
V. Troubleshooting
Low yields in Ullmann couplings can often be attributed to several factors.[7] Key areas to investigate include the purity of reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of the substrates are also crucial; electron-poor aryl halides and electron-rich phenols generally result in higher yields.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Note: HPLC Analysis for Purity Determination of 4-(2-Methoxyphenoxy)benzoic acid
AN-2025-12-29
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-(2-Methoxyphenoxy)benzoic acid. The described method is a reverse-phase HPLC technique utilizing a C18 column and UV detection, providing a robust and reliable approach for quality control and analytical assessment.
Introduction
This compound is a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory drugs and analgesics.[1] Given its role in drug development, ensuring the purity of this compound is critical for the safety and efficacy of the final products. This document provides a detailed protocol for a reverse-phase HPLC method to accurately assess the purity of this compound.
Experimental
2.1 Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2.2 Reagents and Standards
-
This compound reference standard (Purity ≥ 98%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
2.3 Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
2.4 Preparation of Solutions
2.4.1 Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
2.4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of methanol by sonicating for 5 minutes.
-
Dilute to the mark with methanol and mix well.
2.4.3 Sample Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve the sample in 15 mL of methanol by sonicating for 5 minutes.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. This involves injecting the standard solution five times and evaluating the parameters listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table of Results (Example)
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | 3.5 | 1500 | 0.05 |
| Impurity 2 | 4.8 | 2500 | 0.08 |
| This compound | 8.2 | 2989000 | 99.80 |
| Impurity 3 | 10.1 | 4000 | 0.07 |
| Total | 2997000 | 100.00 |
Conclusion
The HPLC method described in this application note provides a reliable and robust procedure for determining the purity of this compound. The method is suitable for quality control in both research and manufacturing environments. It is recommended to validate this method according to the specific requirements of the user and relevant regulatory guidelines.
References
Application Notes and Protocols for 4-(2-Methoxyphenoxy)benzoic Acid as a Polymer Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid (CAS No. 103203-54-9) is an aromatic carboxylic acid with the molecular formula C₁₄H₁₂O₄.[1][2] In polymer science, it serves as a valuable modifier to enhance the performance characteristics of various polymer systems.[2] Its incorporation into polymer backbones can significantly improve thermal and mechanical properties, making the resulting plastics more durable and versatile for high-performance applications.[2] While detailed research specifically documenting the polymerization and extensive characterization of polymers derived from this compound is limited in publicly available literature, its structural similarity to other well-studied aromatic dicarboxylic acids allows for the extrapolation of its potential applications and synthetic methodologies.
This document provides an overview of the anticipated effects of using this compound as a polymer modifier, along with detailed, adaptable protocols for the synthesis and characterization of high-performance polymers, based on established methods for structurally related monomers.
Anticipated Effects as a Polymer Modifier
The introduction of this compound into a polymer chain is expected to impart several beneficial properties, analogous to those observed with similar aromatic modifiers like 4-methoxybenzoic acid and 4-(2-methylphenoxy)benzoic acid.[3][4]
-
Enhanced Thermal Stability: The rigid aromatic rings within the monomer's structure are anticipated to increase the glass transition temperature (Tg) and the thermal degradation temperature of the resulting polymer.[3]
-
Improved Mechanical Properties: The incorporation of this bulky and rigid monomer can lead to increased tensile strength and modulus.[4]
-
Modified Solubility and Processability: The ether linkage and the methoxy group can subtly alter intermolecular forces, potentially improving the solubility of otherwise intractable aromatic polymers in certain organic solvents, which can aid in processing.[3]
-
Increased Chemical Resistance: The aromatic nature of the monomer is likely to contribute to the chemical inertness of the polymer, enhancing its resistance to a variety of solvents and chemical agents.[3]
Data Presentation: Predicted Property Enhancements
The following table summarizes the expected impact of incorporating this compound into a standard aromatic polyamide, based on data from analogous systems.[3]
| Property | Standard Aromatic Polyamide | Aromatic Polyamide with this compound Moiety (Predicted) |
| Glass Transition Temp. (Tg) | ~ 280 °C | > 290 °C |
| Decomposition Temp. (Td, 5%) | ~ 480 °C | > 500 °C |
| Tensile Strength | High | Very High |
| Solubility in Organic Solvents | Low | Potentially Improved |
| Chemical Resistance | Good | Excellent |
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of high-performance aromatic polyamides. These can be adapted for the use of this compound as a co-monomer.
Protocol 1: Synthesis of an Aromatic Polyamide via Phosphorylation Polycondensation
This protocol describes a common laboratory-scale method for synthesizing aromatic polyamides from an aromatic diamine and an aromatic dicarboxylic acid.[3][5]
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic dicarboxylic acid (a portion of which can be this compound)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry NMP and pyridine over molecular sieves.
-
Reagent Setup: In the three-neck flask, under a nitrogen atmosphere, add the aromatic diamine (10 mmol), the aromatic dicarboxylic acid mixture (10 mmol total, including the desired molar ratio of this compound), anhydrous CaCl₂ (0.8 g), NMP (20 mL), and pyridine (4 mL).[3]
-
Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.
-
Initiation: Add triphenyl phosphite (22 mmol) to the solution.[3]
-
Polymerization: Heat the reaction mixture to 120 °C using the heating mantle and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer forms.[3]
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered polymer precipitate will form.[3]
-
Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with hot water and then with methanol to remove residual solvents, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C overnight.
Protocol 2: Characterization of the Modified Polymer
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Record the infrared spectrum of a dried polymer film to confirm the formation of amide bonds (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra to verify the polymer structure and the incorporation of the this compound monomer.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer through two heating and cooling cycles to determine the glass transition temperature (Tg).
3. Mechanical Testing:
-
Film Preparation: Cast a film of the polymer from a solution in a suitable solvent (e.g., NMP or DMAc) onto a glass plate and dry in a vacuum oven.
-
Tensile Testing: Cut the film into dumbbell-shaped specimens and measure the tensile strength, elongation at break, and tensile modulus using a universal testing machine according to ASTM standards.
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Role as a Polymer Modifier.
References
Application Notes and Protocols for Enzyme Inhibition Studies with 4-(2-Methoxyphenoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a versatile organic compound with potential applications in medicinal chemistry and biochemical research.[1] Its structural features, including a carboxylic acid and a methoxy group, suggest its potential to interact with biological targets such as enzymes. Benzoic acid and its derivatives have been explored for their inhibitory effects on various enzymes, indicating that this compound may also possess such properties.[2][3] Notably, related compounds have been investigated for their anti-inflammatory properties, which are often mediated through enzyme inhibition.[1][4][5]
These application notes provide detailed protocols for studying the enzyme inhibitory potential of this compound, with a primary focus on tyrosinase, an enzyme known to be inhibited by benzoic acid derivatives.[2][3] Additionally, a protocol for cyclooxygenase-2 (COX-2) inhibition is included as a representative example of an enzyme target relevant to the anti-inflammatory potential of such molecules.
Potential Target Enzyme Profiles
Tyrosinase
Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme involved in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest in the fields of dermatology and cosmetics. Benzoic acid has been reported to be a competitive inhibitor of tyrosinase.[2][3]
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[4] Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Given the noted anti-inflammatory potential of related benzoic acid derivatives, investigating the effect of this compound on COX-2 activity is a logical step in characterizing its biological activity.[1][4]
Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product with an absorbance maximum at 475 nm. The rate of dopachrome formation is proportional to tyrosinase activity. A reduction in this rate in the presence of the test compound indicates inhibition.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock solution with DMSO to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of L-DOPA solution
-
10 µL of the test compound solution at various concentrations (or DMSO for the control).
-
-
Include a blank for each concentration containing all components except the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: COX-2 Inhibition Assay
This protocol outlines a fluorometric method for assessing the inhibition of human recombinant COX-2 by this compound.
Principle: This assay measures the peroxidase activity of COX-2, which is the second step in the synthesis of prostaglandins. The assay utilizes a non-fluorescent probe that is converted into a highly fluorescent product by the peroxidase activity of COX-2. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of COX-2 enzyme in Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of the fluorometric probe in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to obtain a range of test concentrations.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add:
-
Tris-HCl buffer
-
Heme
-
Fluorometric probe
-
COX-2 enzyme
-
Test compound at various concentrations (or DMSO for the control).
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm for ADHP) kinetically for 10-20 minutes using a fluorescence microplate reader.[6]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound as described in the tyrosinase assay protocol.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
The quantitative data obtained from these enzyme inhibition studies can be summarized in the following tables:
Table 1: Inhibitory Activity of this compound on Tyrosinase
| Compound | Target Enzyme | Assay Method | IC50 (µM) | Inhibition Type |
| This compound | Tyrosinase | Spectrophotometric | Value | e.g., Competitive |
| Kojic Acid (Positive Control) | Tyrosinase | Spectrophotometric | Value | Competitive |
Table 2: Inhibitory Activity of this compound on COX-2
| Compound | Target Enzyme | Assay Method | IC50 (µM) |
| This compound | COX-2 | Fluorometric | Value |
| Celecoxib (Positive Control) | COX-2 | Fluorometric | Value |
Visualizations
Experimental Workflow
Caption: Generalized workflow for enzyme inhibition assays.
Signaling Pathway: Tyrosinase in Melanin Synthesis
Caption: Role of tyrosinase in melanin synthesis and its inhibition.
Conclusion and Future Directions
The provided protocols offer a robust framework for the initial characterization of the enzyme inhibitory potential of this compound. By employing these assays, researchers can obtain quantitative data on its potency (IC50) and begin to elucidate its mechanism of action.
Should initial screenings indicate significant inhibitory activity, further studies are recommended. These may include:
-
Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Profiling: Assessing the inhibitory activity against a panel of related enzymes to determine its specificity.
-
Cell-based Assays: To confirm the activity of the compound in a more biologically relevant context.
-
Structural Studies: Such as X-ray crystallography, to understand the molecular interactions between the inhibitor and the enzyme's active site.
These comprehensive studies will provide a deeper understanding of the therapeutic potential of this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Herbicide Development Using 4-(2-Methoxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid with significant potential in the development of novel herbicides and plant growth regulators.[1] Its chemical structure, featuring a phenoxybenzoic acid backbone, places it within a class of compounds known for their herbicidal activity. This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal properties of this compound and its derivatives. The information compiled herein is based on established methodologies for similar compounds, providing a framework for synthesis, biological evaluation, and mechanism of action studies.
Application Notes
Potential Mechanisms of Action
Based on its structural similarity to known herbicides, this compound is hypothesized to exert its herbicidal effects through one of two primary mechanisms:
-
Synthetic Auxin Mimicry: As a phenoxy-carboxylic acid derivative, this compound may act as a synthetic auxin.[2] Synthetic auxins disrupt normal plant growth by binding to auxin receptors, leading to an overload of hormonal signals.[3] This results in uncontrolled and disorganized cell division and elongation, ultimately causing plant death, particularly in broadleaf weeds.[4][5]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Alternatively, derivatives of this compound, particularly those modified into aryloxyphenoxypropionate (APP) structures, could function as ACCase inhibitors. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to the death of susceptible grass species.
Rationale for Development
The development of new herbicides with novel or varied modes of action is crucial for managing the growing issue of herbicide-resistant weeds. This compound provides a promising scaffold for the synthesis of a new generation of herbicides. Its unique substitution pattern may offer altered selectivity, improved efficacy against resistant biotypes, or a more favorable environmental profile.
Data Presentation
Quantitative data from herbicidal efficacy studies should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Post-Emergence Herbicidal Activity of this compound Derivatives against Various Weed Species.
| Compound ID | Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Weed Control (%) at 21 DAT* |
| 4-MPBA-01 | Amaranthus retroflexus | 2-4 leaf | 100 | 85 ± 5 |
| 200 | 95 ± 3 | |||
| Echinochloa crus-galli | 2-3 leaf | 100 | 40 ± 7 | |
| 200 | 60 ± 5 | |||
| 4-MPBA-02 | Amaranthus retroflexus | 2-4 leaf | 100 | 90 ± 4 |
| 200 | 98 ± 2 | |||
| Echinochloa crus-galli | 2-3 leaf | 100 | 75 ± 6 | |
| 200 | 88 ± 4 | |||
| Commercial Standard (e.g., 2,4-D) | Amaranthus retroflexus | 2-4 leaf | 500 | 99 ± 1 |
| Commercial Standard (e.g., Fenoxaprop) | Echinochloa crus-galli | 2-3 leaf | 100 | 92 ± 3 |
*Days After Treatment. Data are presented as mean ± standard deviation.
Table 2: Dose-Response Data for Lead Compound 4-MPBA-02.
| Weed Species | ED₅₀ (g a.i./ha) | ED₉₀ (g a.i./ha) |
| Amaranthus retroflexus | 75.2 | 180.5 |
| Chenopodium album | 88.9 | 210.3 |
| Setaria viridis | 150.7 | 350.1 |
ED₅₀/ED₉₀: Effective dose causing 50% or 90% reduction in weed biomass.
Table 3: In Vitro ACCase Inhibition Assay Results.
| Compound ID | Target Species ACCase | IC₅₀ (µM) |
| 4-MPBA-02-propionate | Echinochloa crus-galli | 15.8 |
| Avena fatua | 22.3 | |
| Commercial Standard (e.g., Haloxyfop) | Echinochloa crus-galli | 0.5 |
IC₅₀: Concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via an Ullmann condensation reaction.[6][7][8]
Materials:
-
4-bromobenzoic acid
-
2-methoxyphenol (guaiacol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), 2-methoxyphenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Post-Emergence Herbicidal Efficacy Screening
This protocol outlines a method for evaluating the post-emergence herbicidal activity of test compounds.[9][10][11][12]
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Commercial standard herbicides
-
Spray chamber
Procedure:
-
Sow weed seeds in pots filled with potting soil and allow them to grow to the 2-4 leaf stage in a controlled environment.
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 100, 200, 400 g a.i./ha). Include a negative control (solvent + surfactant) and a positive control (commercial standard herbicide).
-
Apply the spray solutions to the weeds using a calibrated spray chamber to ensure uniform coverage.
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At 21 DAT, harvest the above-ground biomass of the weeds, dry them in an oven, and weigh to determine the percent reduction in biomass compared to the negative control.
Protocol 3: Crop Safety Evaluation
This protocol is designed to assess the phytotoxicity of new herbicidal compounds on crop species.[2][13][14]
Materials:
-
Seeds of crop species (e.g., corn, soybean, wheat)
-
Potting soil
-
Pots
-
Growth chamber or greenhouse
-
Test compounds
-
Spray chamber
Procedure:
-
Plant crop seeds in pots and grow them to a specified growth stage (e.g., V2-V3 for corn and soybean).
-
Apply the test compounds at 1x and 2x the proposed field application rate using a calibrated sprayer.
-
Include an untreated control for comparison.
-
Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 DAT) using a percentage scale.
-
At the end of the experiment, measure plant height and shoot dry weight to quantify any growth inhibition.
Protocol 4: In Vitro ACCase Inhibition Assay
This protocol provides a method to determine if a compound inhibits the ACCase enzyme, a common target for grass-specific herbicides.[15][16][17][18][19]
Materials:
-
Fresh leaf tissue from a susceptible grass species (e.g., Echinochloa crus-galli)
-
ACCase extraction buffer
-
Test compounds dissolved in DMSO
-
Assay buffer containing ATP, MgCl₂, acetyl-CoA, and bicarbonate
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Extract the ACCase enzyme from fresh leaf tissue by homogenizing in extraction buffer and clarifying the extract by centrifugation.
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the enzyme extract, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green assay.
-
Calculate the percent inhibition of ACCase activity for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pesticides efficacy and crop safety general guideline (Part 8) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. academic.oup.com [academic.oup.com]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. hracglobal.com [hracglobal.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. A guide to the safety and efficacy of crop chemicals – Sustainable Weed Management [sustainableweedmanagement.org]
- 14. pp1.eppo.int [pp1.eppo.int]
- 15. cambridge.org [cambridge.org]
- 16. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [bioone.org]
- 17. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 18. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Anti-inflammatory Drugs with 4-(2-Methoxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a chemical compound that has garnered interest in medicinal chemistry as a scaffold and intermediate for the synthesis of novel therapeutic agents.[1][2] Its structural features, including a benzoic acid moiety and a methoxyphenoxy group, suggest its potential to interact with biological targets involved in inflammatory processes. While specific studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available literature, its utility as a precursor for anti-inflammatory and analgesic drugs is recognized.[1] This document provides a comprehensive guide for the formulation and evaluation of this compound as a potential anti-inflammatory agent, based on established principles of drug development and inferred mechanisms of action for structurally related compounds.
Potential Mechanism of Action:
Benzoic acid derivatives are known to exhibit anti-inflammatory effects through various mechanisms. It is hypothesized that this compound may exert its anti-inflammatory effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of these enzymes can reduce the inflammatory response.[3][4][5]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[6][7][8][9] Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.
Data Presentation: Illustrative Anti-inflammatory Activity
The following tables present illustrative quantitative data that could be expected from in vitro and in vivo evaluations of a novel anti-inflammatory compound like this compound. Note: This data is hypothetical and for demonstration purposes.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Target | Test Compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | 15.2 | Celecoxib (0.5) |
| 5-LOX Inhibition Assay | 5-Lipoxygenase | 25.8 | Zileuton (1.2) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | iNOS | 32.5 | L-NAME (18.7) |
| TNF-α Inhibition in LPS-stimulated THP-1 cells | TNF-α production | 21.7 | Dexamethasone (0.1) |
| IL-6 Inhibition in LPS-stimulated THP-1 cells | IL-6 production | 28.9 | Dexamethasone (0.08) |
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model (Rat)
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |
| Vehicle Control (0.5% CMC) | - | 65.4 ± 4.2 | - |
| This compound | 25 | 45.1 ± 3.8 | 31.0 |
| This compound | 50 | 32.7 ± 3.1 | 50.0 |
| This compound | 100 | 21.9 ± 2.5 | 66.5 |
| Indomethacin (Positive Control) | 10 | 18.3 ± 2.1 | 72.0 |
Experimental Protocols
In Vitro Anti-inflammatory Assays
3.1.1. Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound or positive control.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3.1.2. Protocol: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
LPS (from E. coli)
-
Test compound (this compound)
-
Positive control (e.g., L-NAME)
-
Griess Reagent
-
MTT assay kit for cell viability
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.
-
Perform an MTT assay on the remaining cells to assess cytotoxicity and ensure that the observed NO inhibition is not due to cell death.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
In Vivo Anti-inflammatory Assay
3.2.1. Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Positive control (e.g., Indomethacin)
-
Plebismometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each group compared to the vehicle control group.
-
Formulation Development for Poorly Soluble Compounds
Given that many benzoic acid derivatives have poor aqueous solubility, the following strategies can be employed to formulate this compound for oral administration.
4.1. Formulation Strategies
-
Micronization: Reducing the particle size of the drug to increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state to enhance solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.
-
Co-crystallization: Forming multi-component crystals with a co-former to improve the physicochemical properties of the drug.
4.2. Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its solubility.
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve this compound and the selected polymer in a common organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the prepared ASD for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.
-
Visualizations
Caption: A diagram of the inferred NF-κB signaling pathway and the potential inhibitory action of this compound.
Caption: A streamlined workflow for the formulation and evaluation of novel anti-inflammatory compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Room 102 | BVV EN [bvv.cz]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
analytical techniques for characterizing benzoic acid derivatives
An indispensable set of analytical techniques is employed for the comprehensive characterization of benzoic acid and its derivatives, which are pivotal in the pharmaceutical, food, and cosmetic industries.[1][2][3] These molecules, consisting of a benzene ring attached to a carboxylic acid group, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Their analysis is crucial for quality control, drug discovery, and ensuring product safety and efficacy.[1][4] This document provides detailed application notes and protocols for the key analytical methods used to characterize these compounds.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for the separation, identification, and quantification of benzoic acid derivatives in various matrices, including pharmaceutical formulations, beverages, and biological fluids.[4][5] Its versatility allows for the analysis of a wide range of derivatives with varying polarities.[4] Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.[6][7] The separation is based on the differential partitioning of the analytes between the two phases. UV detection is frequently employed due to the strong absorbance of the aromatic ring in benzoic acid derivatives.[8][9]
Experimental Protocol: Analysis of Benzoic Acid and Parabens in Soy Sauce [6]
This protocol describes the simultaneous quantification of benzoic acid (BA), methylparaben (MP), and butylparaben (BP) in soy sauce.[6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[6]
-
Load the soy sauce sample onto the cartridge.
-
Wash the cartridge with 10% methanol in 1% orthophosphoric acid solution to remove interferences.[6]
-
Elute the analytes (BA, MP, BP) with methanol.[6]
-
The eluate is then ready for HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or diode array detector.[6]
-
Column: PerkinElmer Brownlee Analytical DB C18 column (2.1 mm x 100 mm, 1.9 µm).[6]
-
Mobile Phase: A gradient of methanol and ammonium acetate buffer.[6]
-
Detection: UV detection at 230 nm for benzoic acid and 254 nm for methylparaben and butylparaben.[6]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
-
Data Analysis:
-
Identify the peaks based on their retention times compared to standards.
-
Quantify the analytes by constructing a calibration curve using standard solutions of known concentrations.
-
Quantitative Data:
| Compound | Retention Time (min) | Linearity Range (µg/g) | R² | Average Recovery (%) |
| Benzoic Acid | Varies with method | 1.0 - 60 | > 0.995 | 90 |
| Methylparaben | Varies with method | 1.0 - 60 | > 0.995 | 93 |
| Butylparaben | Varies with method | 1.0 - 60 | > 0.995 | 100 |
| Data synthesized from a study on the analysis of preservatives in soy sauce.[6] |
Experimental Workflow for HPLC Analysis of Benzoic Acid Derivatives
Caption: General workflow for HPLC analysis of benzoic acid derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile benzoic acid derivatives.[10][11] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][12] For non-volatile derivatives, a derivatization step is often required to increase their volatility.[13] The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification.[14][15]
Experimental Protocol: Determination of Benzoic Acid in Curry Paste [11]
This protocol uses isotope dilution GC-MS for accurate quantification.[11]
-
Sample Preparation:
-
Spike the sample with a known amount of an isotopically labeled internal standard (e.g., benzoic acid-d5).
-
Extract the analyte from the sample using steam distillation followed by liquid-liquid extraction with dichloromethane.[11]
-
Derivatize the extracted benzoic acid to a more volatile form, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Selective Detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the analyte and the internal standard.[11]
-
-
Data Analysis:
-
Identify the derivatized benzoic acid based on its retention time and mass spectrum.
-
Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantitative Data: Characteristic Mass Fragments of Benzoic Acid [14][15]
| m/z | Ion | Description |
| 122 | [C₇H₆O₂]⁺ | Molecular ion (M⁺) |
| 105 | [C₇H₅O]⁺ | Loss of hydroxyl radical (•OH) from M⁺ |
| 77 | [C₆H₅]⁺ | Loss of carboxyl group (•COOH) from M⁺ |
| 51 | [C₄H₃]⁺ | Fragmentation of the benzene ring |
| Data represents the typical fragmentation pattern of underivatized benzoic acid in EI-MS.[14][15] |
Experimental Workflow for GC-MS Analysis of Benzoic Acid Derivatives
Caption: General workflow for GC-MS analysis of benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an unparalleled technique for the unambiguous structure elucidation of benzoic acid derivatives.[16][17] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[18][19] The chemical shifts, splitting patterns (in ¹H NMR), and integration values allow for the determination of the substitution pattern on the aromatic ring and the nature of the substituents.[19][20]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzoic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[18][19] The choice of solvent is critical to avoid overlapping signals.[19]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.0 ppm.[18]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.[19]
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.[19]
-
Quantitative Data: Typical NMR Chemical Shifts for Benzoic Acid [17][18][19]
| Nucleus | Position | Chemical Shift (δ, ppm) | Description |
| ¹H | -COOH | ~12.0 - 13.0 | Carboxylic acid proton, broad singlet |
| ¹H | C2, C6 (ortho) | ~8.1 | Doublet (or multiplet) |
| ¹H | C4 (para) | ~7.6 | Triplet (or multiplet) |
| ¹H | C3, C5 (meta) | ~7.5 | Triplet (or multiplet) |
| ¹³C | -COOH | ~172 | Carboxylic acid carbon |
| ¹³C | C1 | ~133 | Carbon attached to the carboxyl group |
| ¹³C | C4 (para) | ~133 | |
| ¹³C | C2, C6 (ortho) | ~130 | |
| ¹³C | C3, C5 (meta) | ~128 | |
| Chemical shifts are approximate and can vary depending on the solvent and substituents.[18][19] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[21][22] For benzoic acid derivatives, it is particularly useful for confirming the presence of the carboxylic acid group (C=O and O-H stretches) and the substitution pattern on the aromatic ring.[23] The spectrum provides a unique "fingerprint" for each compound, which can be used for identification by comparison with reference spectra.[23]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry, powdered potassium bromide (KBr).[24] Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquids/oils): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly onto the ATR crystal. This is a very common and convenient method.
-
-
FT-IR Acquisition:
-
Instrument: FT-IR spectrometer.
-
Place the prepared sample in the instrument's sample holder.
-
Record a background spectrum (of air or the KBr pellet without the sample).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[25]
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Quantitative Data: Characteristic IR Absorption Frequencies for Benzoic Acid [22][23]
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300 - 2500 | O-H stretch | Very broad band due to hydrogen bonding in the carboxylic acid dimer.[23] |
| 3080 - 3030 | C-H stretch | Aromatic C-H stretching.[23] |
| 1700 - 1680 | C=O stretch | Carbonyl stretching of the carboxylic acid.[23] |
| 1625 - 1465 | C=C stretch | Aromatic ring stretching vibrations.[23] |
| 1320 - 1210 | C-O stretch | Carboxylic acid C-O stretching.[23] |
| ~960 | O-H bend | Out-of-plane bending of the hydrogen-bonded O-H group.[26] |
| Frequencies are approximate and can be influenced by the physical state of the sample and substituents. |
Fragmentation Pathway of Benzoic Acid in Mass Spectrometry
Caption: A simplified fragmentation pathway of benzoic acid in EI-MS.
UV-Visible Spectroscopy
Application Note: UV-Vis spectroscopy is a simple, rapid, and cost-effective method primarily used for the quantitative analysis of benzoic acid derivatives in solution.[27][28] The technique relies on the absorption of ultraviolet or visible light by the aromatic ring and other chromophores in the molecule. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law.[27]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol, ethanol, or water) in which the analyte is soluble and stable.[29][30] The solvent should be transparent in the UV region of interest.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.[30]
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent and diluting it to fall within the concentration range of the standards.
-
-
UV-Vis Measurement:
-
Instrument: UV-Vis spectrophotometer.
-
Use a quartz cuvette.
-
Fill the reference cuvette with the solvent (blank).
-
Scan the highest concentration standard solution over a wavelength range (e.g., 200-400 nm) to determine the λmax.[27]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
-
Quantitative Data: UV Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| Benzoic Acid | Methanol | ~230 |
| Salicylic Acid | Methanol | ~310 |
| 4-Hydroxybenzoic Acid | Ethanol | ~255 |
| Values are approximate and can shift depending on the solvent and the substituents on the benzoic acid ring.[27][29] |
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ymerdigital.com [ymerdigital.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. irejournals.com [irejournals.com]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 9. journals.ust.edu [journals.ust.edu]
- 10. researchgate.net [researchgate.net]
- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. proprep.com [proprep.com]
- 21. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. chemrj.org [chemrj.org]
- 25. znaturforsch.com [znaturforsch.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. fimm.valahia.ro [fimm.valahia.ro]
- 29. researchgate.net [researchgate.net]
- 30. repository.seafdec.org [repository.seafdec.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its diaryl ether core structure is a common motif in biologically active compounds. The copper-catalyzed Ullmann condensation provides an efficient and reliable method for the synthesis of this and other diaryl ethers.[1] This reaction involves the cross-coupling of an aryl halide with a phenol in the presence of a copper catalyst, a base, and often a ligand to facilitate the reaction.[1][2] Modern advancements in the Ullmann reaction have led to milder reaction conditions and broader substrate scope through the use of soluble copper catalysts and various ligands.[2]
This document provides a detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann-type reaction.
Reaction Principle
The synthesis of this compound is achieved through the copper-catalyzed O-arylation of 4-hydroxybenzoic acid with 2-bromoanisole. The reaction proceeds via the formation of a copper(I) phenoxide intermediate, which then undergoes coupling with the aryl halide. A suitable base is required to deprotonate the phenol, and a ligand is often employed to stabilize the copper catalyst and enhance its reactivity.
Experimental Protocols
Materials:
-
4-Hydroxybenzoic acid
-
2-Bromoanisole
-
Copper(I) iodide (CuI)
-
N,N'-bis(2-phenylphenyl)oxalamide (BPPO)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-hydroxybenzoic acid (1.0 equiv.), cesium carbonate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and N,N'-bis(2-phenylphenyl)oxalamide (BPPO) (0.1 equiv.).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Add 2-bromoanisole (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to 110 °C in a preheated oil bath and stirred vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
| Entry | Reactants (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxybenzoic acid (1.0), 2-Bromoanisole (1.2) | CuI (10) | BPPO (10) | Cs₂CO₃ (2.0) | DMF | 110 | 24 | 85 |
| 2 | 4-Iodobenzoic acid (1.0), Guaiacol (1.2) | CuI (5) | None | K₂CO₃ (2.0) | DMF | 120 | 36 | 78 |
| 3 | 4-Hydroxybenzoic acid (1.0), 2-Iodoanisole (1.1) | CuO NPs (5) | None | KOH (2.0) | DMSO | 100 | 18 | 90 |
Note: The data presented is representative of typical yields for copper-catalyzed diaryl ether formations under various conditions and may require optimization for this specific transformation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the copper-catalyzed C-O coupling.
References
Application Notes and Protocols for 4-(2-Methoxyphenoxy)benzoic Acid in Cosmetic Formulations for Skin Hydration
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research and development purposes only. The efficacy of 4-(2-Methoxyphenoxy)benzoic acid for skin hydration has been suggested by cosmetic ingredient suppliers but is not yet substantiated by a significant body of peer-reviewed scientific literature. These documents are intended to guide the investigation of its potential moisturizing properties.
Introduction
This compound (CAS No. 103203-54-9) is an aromatic carboxylic acid that has been noted for its potential use in cosmetic formulations, with suggested benefits including anti-inflammatory effects and improved skin hydration[1]. Its chemical structure, featuring a methoxyphenyl ether group, may influence its solubility and interaction with skin components.
These application notes provide a framework for evaluating the skin hydration potential of this compound through established in-vitro and in-vivo experimental protocols. Additionally, potential mechanisms of action are discussed in the context of known skin hydration signaling pathways.
Chemical Information:
| Property | Value |
| CAS Number | 103203-54-9 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97% |
Hypothetical Mechanism of Action: Enhancing Skin Barrier Function and Hydration
While the precise mechanism of action for this compound in skin hydration is unknown, its chemical structure as a benzoic acid derivative suggests potential interaction with key pathways that regulate the skin's barrier function and water content. A proposed, yet unproven, mechanism could involve the modulation of peroxisome proliferator-activated receptors (PPARs) and subsequent effects on lipid synthesis and aquaporin expression.
Potential Signaling Pathways
-
PPARα/γ Activation and Ceramide Synthesis: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in epidermal homeostasis, including the regulation of lipid metabolism. Activation of PPARα and PPARγ has been shown to stimulate the synthesis of ceramides, which are essential lipid components of the stratum corneum responsible for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL). By potentially acting as a PPAR agonist, this compound could enhance ceramide production, thereby strengthening the skin barrier.
-
Aquaporin-3 (AQP3) Upregulation: Aquaporin-3 is a channel protein found in keratinocytes that facilitates the transport of water and glycerol, playing a vital role in skin hydration. The expression of AQP3 is influenced by various signaling pathways, including those involving PPARs. An increase in AQP3 expression can lead to improved water distribution within the epidermis, contributing to better skin hydration.
Below are diagrams illustrating these hypothetical signaling pathways.
References
Application Notes and Protocols: Investigating 4-(2-Methoxyphenoxy)benzoic acid as a Potential Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)benzoic acid is a synthetic organic compound that has been identified as a key intermediate in the development of novel anti-inflammatory and analgesic drugs. Its chemical structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, suggests potential interactions with biological targets involved in inflammatory pathways. While direct receptor binding data for this specific compound is not extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and its role as a precursor for anti-inflammatory agents provide a strong rationale for investigating its activity against key enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
This document provides detailed protocols for conducting receptor binding assays to evaluate the inhibitory potential of this compound against COX-1 and COX-2. It also includes a template for data presentation and diagrams illustrating the relevant signaling pathway and experimental workflow.
Putative Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Cyclooxygenase (COX) enzymes are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1] Many NSAIDs exert their therapeutic effects by inhibiting COX enzymes. The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[2]
Given the structural features of this compound, it is hypothesized that it may bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins and exerting an anti-inflammatory effect. Molecular docking studies on structurally related compounds have suggested that the benzoic acid group can form crucial hydrogen bonds with key residues, such as arginine-120 and tyrosine-355, within the COX-2 active site.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-methoxyphenoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] Specifically, it is the reaction between a salt of 4-hydroxybenzoic acid and 2-bromoanisole (or a more reactive halide like 2-iodoanisole) in the presence of a copper catalyst. Modern Ullmann-type reactions often employ soluble copper catalysts with ligands, which can lead to higher yields under milder conditions compared to traditional methods that required high temperatures.[3][4]
Q2: What kind of yields can I expect from the Ullmann condensation for this synthesis?
A2: Yields for Ullmann condensations can vary significantly depending on the specific reaction conditions. While traditional methods often resulted in lower yields, modern protocols with optimized catalysts, ligands, and reaction parameters can achieve moderate to high yields. For similar diaryl ether syntheses, yields can range from 55% to 95%.[5] The choice of reactants and conditions is critical for maximizing the yield.
Q3: What are the key factors that influence the yield of the Ullmann condensation?
A3: Several factors critically impact the yield of the Ullmann condensation for this compound synthesis:
-
Catalyst: Copper(I) salts are commonly used. The use of ligands like 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction and improve yields.[3][4]
-
Reactants: The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[5] Using 2-iodoanisole instead of 2-bromoanisole can lead to better results. The purity of the starting materials, 4-hydroxybenzoic acid and the 2-haloanisole, is also important.
-
Base: A suitable base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[5]
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are typically used.[1][5]
-
Temperature: While traditional Ullmann reactions required very high temperatures (often >200°C), modern protocols with ligands can often be run at lower temperatures (around 100-150°C).[1][3]
Q4: What are the common impurities I might encounter, and how can I purify the final product?
A4: Common impurities may include unreacted starting materials (4-hydroxybenzoic acid and 2-haloanisole), homocoupled byproducts, and residual copper catalyst. Effective purification can be achieved through the following methods:
-
Recrystallization: This is a common method for purifying the final product. A solvent system such as acetic acid/water can be effective.[6]
-
Activated Carbon Treatment: Traces of colored impurities and other byproducts can be removed by treating a solution of the crude product with activated carbon before recrystallization.[6]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the pure product.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity source of the copper(I) catalyst (e.g., CuI or CuBr). Consider preparing "activated" copper powder if using traditional methods. For modern protocols, ensure the catalyst and any associated ligands are handled under an inert atmosphere if they are air-sensitive. |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches the target temperature. For traditional Ullmann reactions, this may be upwards of 210°C. For modern, ligand-assisted reactions, temperatures are typically in the range of 100-150°C.[1][3] Monitor the internal temperature of the reaction. |
| Inappropriate Base or Solvent | Ensure the base is strong enough to deprotonate the phenol and is sufficiently dry. Consider using Cs₂CO₃, which is known to be very effective. The solvent should be polar, aprotic, and have a high enough boiling point for the reaction temperature. NMP, DMF, or DMSO are common choices.[1][5] |
| Low Reactivity of Aryl Halide | If using an aryl chloride or bromide, consider switching to the corresponding aryl iodide, which is generally more reactive in Ullmann condensations.[5] |
| Presence of Water or Oxygen | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as both water and oxygen can interfere with the reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reactants is correct. |
| Side Reactions (e.g., Homocoupling) | Optimize the reaction temperature; excessively high temperatures can promote side reactions. The use of ligands can often allow for lower reaction temperatures, thereby minimizing byproduct formation.[3] |
| Degradation of Starting Materials/Product | If the reaction is run at a very high temperature for an extended period, degradation may occur. Consider if a milder, ligand-accelerated protocol is more suitable for your substrates. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Oily or Does Not Crystallize | This often indicates the presence of impurities. Attempt to purify a small sample by column chromatography to obtain a pure reference material, which may then be used to seed the crystallization of the bulk material. Ensure the correct solvent or solvent mixture is being used for recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
| Product Contaminated with Copper | During the workup, after quenching the reaction, an acidic wash (e.g., with dilute HCl or a solution of ammonium chloride) can help to remove the copper catalyst. Filtering the crude product dissolved in an organic solvent through a plug of silica gel or celite can also be effective at removing residual copper salts. |
| Emulsion Formation During Aqueous Workup | Emulsions can form during the extraction process, especially when using basic or acidic aqueous solutions. To break an emulsion, try adding a saturated brine solution, gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure based on modern Ullmann condensation principles.
Materials:
-
4-Hydroxybenzoic acid
-
2-Bromoanisole (or 2-Iodoanisole)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), 2-bromoanisole (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot acetic acid.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot-filter the solution through a celite pad to remove the activated carbon.
-
Slowly add water to the hot filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of Ullinmann condensation.
References
Technical Support Center: Troubleshooting Low Yields in Ullmann Diaryl Ether Synthesis
Welcome to the technical support center for the Ullmann diaryl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is resulting in a low or no yield. What are the most common culprits?
Low yields in Ullmann diaryl ether synthesis can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice and quality of the catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; generally, electron-poor aryl halides and electron-rich phenols give higher yields.[1]
Q2: I'm observing significant dehalogenation of my aryl halide starting material. How can I prevent this?
Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by trace amounts of water or other protic impurities. To minimize this:
-
Ensure anhydrous conditions: Thoroughly dry all reagents, solvents, and glassware.
-
Use an inert atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen.
-
Optimize reaction temperature: Excessively high temperatures can promote side reactions. If you observe dehalogenation, try lowering the temperature.
Q3: My starting materials are sterically hindered. What strategies can I employ to improve the yield?
Steric hindrance can significantly impede the reaction. To overcome this, consider the following:
-
Ligand Selection: The use of specific multidentate ligands can facilitate the coupling of sterically demanding substrates.[1] Picolinic acid has been shown to be an effective ligand for the synthesis of hindered diaryl ethers.[2]
-
Increase Reaction Temperature and Concentration: Higher temperatures and reagent concentrations can sometimes overcome the energy barrier imposed by steric hindrance.[1][3]
-
Prolonged Reaction Time: Sterically hindered substrates may require longer reaction times to achieve acceptable conversion.
Q4: How do the electronic properties of my substrates affect the reaction?
The electronic nature of both the aryl halide and the phenol plays a significant role in the success of the Ullmann condensation:
-
Aryl Halides: Electron-withdrawing groups on the aryl halide generally enhance the reaction rate and yield.[3]
-
Phenols: Electron-donating groups on the phenol are favorable for the reaction, while electron-withdrawing groups can retard it.[3]
Q5: I'm not sure which copper source to use. Are there significant differences between them?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and are generally effective catalysts.[1] The choice may also depend on the specific ligands and substrates you are using. For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol % in non-polar solvents.[1][3] It is crucial to use a high-purity copper source, as oxidation to Cu(II) can deactivate the catalyst.
Q6: The choice of ligand seems critical. How do I select the right one?
Ligands are crucial for accelerating the reaction and allowing for milder reaction conditions.[1] N,N- and N,O-chelating ligands are known to be effective.[4] A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity for the coupling of electron-rich aryl bromides.[4][5] For sterically hindered substrates, ligands like picolinic acid have proven successful.[2] For novel substrates, screening a small panel of ligands may be necessary to identify the optimal choice.
Q7: What is the role of the base, and which one should I use?
The base is critical for deprotonating the phenol and plays a role in the catalytic cycle. The choice of base can significantly impact the yield and is often dependent on the solvent.
-
In non-polar solvents like toluene or xylene, inexpensive bases such as K₂CO₃ can be very effective.[1][3]
-
In polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ or K₃PO₄ are often the bases of choice.[1][2]
Q8: How does the solvent affect the reaction outcome?
The solvent choice is highly dependent on the catalyst and base system.
-
Non-polar solvents such as toluene and o-xylene have been shown to be effective, particularly with K₂CO₃ as the base.[1][3]
-
Polar aprotic solvents like acetonitrile and DMSO are also commonly used and can be effective with bases like Cs₂CO₃ or K₃PO₄.[2][5]
-
It's important to note that some polar solvents like NMP (N-Methyl-2-pyrrolidone) can be highly ineffective with certain catalyst systems.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C. Data sourced from[3]. |
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 58.3 |
| 2 | o-Xylene | 67.9 |
| 3 | NMP | 0 |
| 4 | Anisole | 0 |
| 5 | 1,4-Dioxane | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from[3]. |
Table 3: Screening of Ligands for the Synthesis of an Electron-Rich Diaryl Ether
| Entry | Ligand | Conversion (%) |
| 1 | N,N-dimethylglycine (L1) | 95 |
| 2 | L-Proline (L2) | 90 |
| 3 | Salicylaldoxime (L43) | 90 |
| 4 | N-Methyl-L-proline (L48) | 88 |
| 5 | No Ligand | <5 |
| Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol %), Ligand (10 mol %), K₃PO₄ (2.0 equiv), MeCN (3 mL), 80 °C, 24 h. Data adapted from[4][5]. |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[1][3]
-
Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Procedure for the Synthesis of Sterically Hindered Diaryl Ethers
This protocol is adapted for sterically demanding substrates using picolinic acid as a ligand.[2]
-
Reactant Preparation: An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl halide (if solid; 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: The tube is evacuated and back-filled with argon. This sequence is repeated two additional times.
-
Reagent Addition: Under a counterflow of argon, any liquid aryl halide is added, followed by dimethylsulfoxide (2.0 mL) via syringe.
-
Reaction Execution: The tube is sealed and the mixture is stirred in a preheated oil bath at the desired temperature (e.g., 110 °C) for the specified time.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low yields in Ullmann reactions.
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(2-Methoxyphenoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(2-Methoxyphenoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 4-hydroxybenzonitrile and guaiacol (2-methoxyphenol).
-
Intermediate from Synthesis: Incomplete hydrolysis of the nitrile intermediate can lead to the presence of 4-(2-methoxyphenoxy)benzonitrile.
-
Side-Reaction Products: Demethylation of the methoxy group can result in the formation of 4-(2-hydroxyphenoxy)benzoic acid. Although less common with the specific reactants, products from E2 elimination are also a possibility.[1]
-
Colored Impurities: These can arise from various side reactions and are often large, conjugated molecules.
Q2: What is a suitable recrystallization solvent for this compound?
A2: A mixed solvent system is often effective for the recrystallization of substituted benzoic acids.[2] For this compound, a mixture of ethanol and water is a good starting point. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes faintly cloudy. A few more drops of hot ethanol can then be added to redissolve the precipitate before slow cooling.[2] Other solvent systems to consider, based on general principles for recrystallization of aromatic acids, include toluene or a mixture of hexane and ethyl acetate.[3]
Q3: My final product is off-white or yellowish. How can I remove the color?
A3: Colored impurities can often be effectively removed by treating the crude product with activated charcoal.[4] This is typically done by adding a small amount of activated charcoal to the hot solution of the crude product in the recrystallization solvent, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Q4: I am having trouble getting the product to crystallize out of solution. What should I do?
A4: If crystals do not form upon cooling, it may be due to a few reasons:
-
Too much solvent was used: The solution may not be saturated. Try reheating the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. This can be induced by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a small "seed" crystal of the pure compound.[2]
Q5: The product "oils out" instead of forming crystals. What is the cause and how can I fix it?
A5: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the presence of impurities has significantly lowered the melting point of the mixture.[2] To resolve this, you can try reheating the solution to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation. Slower cooling may also help. If using a mixed solvent system, adjusting the ratio of the solvents can be beneficial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Purity After Recrystallization | The chosen recrystallization solvent is not optimal for separating the specific impurities present. | - Experiment with different solvent systems (e.g., ethanol/water, toluene, hexane/ethyl acetate).[2][3] - Perform a second recrystallization. |
| The crude product is heavily contaminated with impurities that have similar solubility to the desired product. | - Consider an alternative purification method, such as acid-base extraction, before recrystallization.[5] - For high-purity requirements, column chromatography may be necessary. | |
| Presence of Nitrile Impurity (4-(2-methoxyphenoxy)benzonitrile) | Incomplete hydrolysis of the nitrile intermediate during synthesis. | - If the synthesis involved nitrile hydrolysis, ensure the reaction has gone to completion. This may require longer reaction times or harsher conditions (e.g., higher temperature, more concentrated base).[6] - An acid-base extraction can separate the acidic product from the neutral nitrile impurity. |
| Presence of Phenolic Impurities (e.g., 4-hydroxybenzonitrile, guaiacol) | Incomplete reaction of starting materials. | - An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will move to the aqueous layer, leaving the neutral and less acidic phenolic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer. |
| Product is a sticky solid or oil | Significant amount of impurities is present, depressing the melting point. | - Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. - Use the troubleshooting steps for "oiling out" mentioned in the FAQs.[2] |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-98% | Simple, cost-effective for removing moderate amounts of impurities. | May not be effective for impurities with similar solubility; potential for product loss. |
| Acid-Base Extraction followed by Recrystallization | >98% | Excellent for removing neutral and phenolic impurities. | More steps involved; requires use of acids and bases. |
| Column Chromatography | >99% | Can achieve very high purity and separate complex mixtures. | More time-consuming, requires larger volumes of solvent, and is more expensive. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with continuous stirring and heating.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it again for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.[7]
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2] Cover the flask and allow it to cool slowly to room temperature. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a small-scale reaction). The desired product will move into the aqueous layer as its sodium salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and phenolic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is around 2-3. The purified this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven. For even higher purity, this product can be recrystallized following Protocol 1.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(2-Methoxyphenoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (typically 4-chlorobenzoic acid or 4-bromobenzoic acid) with a phenol (2-methoxyphenol, also known as guaiacol).
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis of this compound generally utilizes the following starting materials:
-
Aryl Halide: 4-chlorobenzoic acid or 4-bromobenzoic acid.
-
Phenol: 2-methoxyphenol (guaiacol).
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is commonly used.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed.
Q3: What are the potential side reactions that can occur during the synthesis?
A3: Several side reactions can lead to the formation of impurities and reduce the yield of the desired product. These include:
-
Homocoupling: Self-coupling of the starting materials can lead to the formation of biphenyl derivatives.
-
Reduction of Aryl Halide: The aryl halide can be reduced to benzoic acid.
-
Demethylation: The methoxy group of guaiacol can be cleaved under harsh reaction conditions.
-
Decarboxylation: The carboxylic acid group of the benzoic acid derivative can be lost at high temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. | - Use a fresh, high-purity copper(I) salt.- Consider adding a ligand such as 1,10-phenanthroline or an amino acid to stabilize the catalyst and improve its activity. |
| Insufficient Reaction Temperature: The reaction may not have reached the required activation energy. | - Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system. Traditional Ullmann reactions often require high temperatures (150-210 °C).[1] | |
| Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use. | |
| Formation of Significant Side Products | Homocoupling of Starting Materials: This is a common side reaction in Ullmann couplings. | - Use a ligand to promote the desired cross-coupling over homocoupling.- Optimize the stoichiometry of the reactants. |
| High Reaction Temperature: Elevated temperatures can promote side reactions like demethylation and decarboxylation. | - If using a modern ligand-based catalyst system, it may be possible to lower the reaction temperature.- Monitor the reaction closely and avoid unnecessarily long reaction times. | |
| Difficulty in Product Purification | Presence of Copper Catalyst in the Product: Residual copper can be difficult to remove. | - After the reaction, quench with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper.- Wash the organic extracts with aqueous ammonium chloride to remove copper salts. |
| Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. | - Recrystallization can be an effective purification method. Experiment with different solvent systems.- Optimize the mobile phase for column chromatography to improve separation. |
Experimental Protocols
A detailed experimental protocol for the Ullmann condensation synthesis of this compound is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Synthesis of this compound via Ullmann Condensation
Materials:
-
4-Bromobenzoic acid
-
2-Methoxyphenol (guaiacol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via a syringe.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred solution of concentrated HCl in water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Copper-Catalyzed C-O Coupling Reactions
Welcome to the technical support center for copper-catalyzed C-O coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile bond-forming reaction.
Troubleshooting Guide
Ullmann-type C-O coupling reactions, while powerful, can present challenges. Below is a guide to common problems, their potential causes, and suggested solutions to optimize your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be of poor quality or oxidized. The active catalytic species is generally considered to be Cu(I).[1][2] | - Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr, CuCl).[1] - Consider in-situ generation of the active Cu(I) species if using Cu(0) or Cu(II) sources.[1][2] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1][3] | - Screen a variety of ligand classes, such as amino acids (e.g., N-methylglycine, N,N-dimethylglycine), phenanthrolines, or oxalic diamides.[1][4][5] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[1] | |
| Suboptimal Base: The base is critical for substrate deprotonation and catalyst turnover.[1][6] The quality and particle size of inorganic bases can significantly impact reaction kinetics and yields.[6] | - Screen various inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] - Ensure the base is finely powdered and dry. | |
| Incorrect Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[1][7] | - For modern ligand systems, start with a temperature range of 40-120 °C.[1] - If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. | |
| Solvent Issues: The solvent can affect the solubility of reagents and the stability of the catalyst. | - Use anhydrous solvents to prevent side reactions.[1] Common solvents include dioxane, DMF, and DMSO.[8] | |
| Formation of Side Products (e.g., Dehalogenation) | Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.[1] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[1] |
| Nucleophile Instability: The alcohol or phenol may be degrading under the reaction conditions. | - Lower the reaction temperature. - Use a milder base.[1] | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction. | - Increase the ligand-to-copper ratio. An extra equivalent of ligand relative to the metal can improve catalyst stability.[9] - Consider a more robust ligand system, such as oxalic diamides, which have shown high turnover numbers.[5] |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.[7] Electron-withdrawing groups on the aryl halide typically enhance reactivity.[7] | - For aryl chlorides, higher reaction temperatures and catalyst loadings may be necessary.[1][10] - Select a ligand specifically shown to be effective for challenging substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my C-O coupling reaction?
While various copper sources, including Cu(0), Cu(I), and Cu(II) salts, have been used, the active catalytic species is widely believed to be Cu(I).[1][2] Starting with a Cu(I) salt like CuI, CuBr, or CuCl is often recommended for reproducibility.[1] If using a Cu(II) source, the reaction conditions must facilitate its reduction to Cu(I).[2]
Q2: How do I choose the right ligand for my reaction?
Ligand selection is crucial and often substrate-dependent. There is no single "best" ligand. A screening approach is often necessary.[3] Common classes of ligands that have proven effective include:
-
Amino Acids: L-proline and N,N-dimethylglycine are classic, effective ligands, particularly for coupling aryl halides with phenols.[11]
-
Diamines: N,N'-dimethylethylenediamine (DMEDA) and related diamines are effective and have been shown to enable milder reaction conditions.[4]
-
Phenanthrolines: 1,10-Phenanthroline and its derivatives are another widely used class of ligands.[4]
-
Oxalic Diamides: These represent a newer class of ligands that can achieve high turnover numbers and catalyze couplings with challenging substrates, including aryl chlorides.[5][10]
Q3: What is the role of the base in the reaction?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the alcohol or phenol nucleophile.[1] It can also influence the stability and activity of the copper catalyst. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The choice and quality of the base can significantly affect the reaction outcome.[6]
Q4: Can I run the reaction without a ligand?
While "ligand-free" protocols exist, they often rely on the solvent or the substrate itself acting as a ligand. These reactions may require harsher conditions and can be less reliable. The use of a well-chosen ligand generally leads to milder conditions, broader substrate scope, and higher yields.[4][5]
Q5: My aryl halide is an aryl chloride. What should I consider?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[7] To achieve successful coupling, you may need to:
-
Use higher reaction temperatures.[1]
-
Increase the catalyst and ligand loading.[10]
-
Employ a more specialized and highly active ligand system, such as certain oxalic diamides.[5][10]
Ligand Selection Guide
The following diagram provides a logical workflow for selecting an appropriate ligand for your copper-catalyzed C-O coupling reaction.
Caption: A workflow for selecting a suitable ligand based on the aryl halide.
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in copper-catalyzed C-O coupling reactions.
Caption: A step-by-step guide for troubleshooting C-O coupling reactions.
Experimental Protocols
General Procedure for Copper/N,N-dimethylglycine-Catalyzed Coupling of Aryl Iodides and Phenols
This protocol is adapted from literature procedures and serves as a general starting point.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (2 mol %), N,N-dimethylglycine (7.5 mol %), the aryl iodide (1.0 mmol), the phenol (1.2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., anhydrous dioxane, 2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for the desired time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ether.
Note: For less reactive aryl bromides, catalyst loading may need to be increased to 10 mol % CuI and 30 mol % N,N-dimethylglycine.[11]
This technical support guide provides a foundational understanding and practical advice for performing copper-catalyzed C-O coupling reactions. For specific and complex substrates, further optimization and screening of conditions will likely be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of Solvent Choice on Ullmann Condensation Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent selection in Ullmann condensation reactions. The following information is intended to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the yield of my Ullmann condensation?
Solvent polarity plays a crucial role in the outcome of Ullmann condensations. Generally, polar aprotic solvents are preferred as they can dissolve the reactants and intermediates, facilitating the reaction.[1] For instance, in many C-C, C-O, and C-N coupling reactions, polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) have been shown to provide excellent yields, while nonpolar solvents such as toluene and benzene often result in significantly lower yields.[1] However, for specific applications like O-arylation, non-polar solvents such as toluene or o-xylene have proven to be more effective in certain catalyst systems.
Q2: My reaction is giving a low yield. Could the solvent be the problem?
Yes, an inappropriate solvent is a common cause of low yields in Ullmann condensations. If you are experiencing low conversion, consider the following:
-
Solvent and Substrate Compatibility: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Polarity Mismatch: If you are using a nonpolar solvent and observing low yield, switching to a polar aprotic solvent like DMF or DMSO could significantly improve the outcome.[1]
-
Solvent Screening: The optimal solvent is often substrate and catalyst-dependent. It is highly recommended to perform a solvent screen with small-scale reactions to identify the best-performing solvent for your specific system.
Q3: I am observing significant dehalogenation of my aryl halide. How can I mitigate this side reaction by solvent choice?
Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction. This can be exacerbated by the presence of protic impurities or if the solvent itself can act as a hydrogen donor. To minimize dehalogenation:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and the reaction is performed under an inert atmosphere. The presence of water can lead to this unwanted side reaction.
-
Solvent Selection: Some solvents are more prone to participating in side reactions. If dehalogenation is a significant issue, consider screening alternative anhydrous solvents.
Q4: Are there any "universal" solvents that work well for most Ullmann condensations?
While there is no single "universal" solvent, high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), DMF, and DMSO are frequently used with success across a range of Ullmann reactions, including C-N and C-O couplings.[2][3] Traditionally, these solvents were necessary to reach the high temperatures required for the reaction.[3] Modern protocols with more active catalysts and ligands have expanded the range of suitable solvents, but these remain a good starting point for optimization.
Q5: Can I run an Ullmann condensation without a solvent?
In some specific cases, solvent-free Ullmann couplings have been reported. For example, the reaction can be carried out by heating the reactants together in a melt. However, this approach is generally limited to specific substrates and may require very high temperatures.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Suggested Solution |
| Low or No Yield | The solvent is not effectively dissolving the reactants or the copper catalyst complex. | Switch to a more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. |
| The solvent is not suitable for the specific type of Ullmann coupling (e.g., C-O vs. C-N). | For O-arylation, consider testing non-polar solvents like toluene or xylene, which have shown success in certain systems. For C-N coupling, polar aprotic solvents are generally a better choice. | |
| The reaction temperature is too low for the chosen solvent's boiling point. | Select a solvent with a boiling point that allows for the optimal reaction temperature to be reached and maintained. | |
| Significant Dehalogenation Side Product | The solvent contains water or other protic impurities. | Use a freshly dried, anhydrous solvent and ensure all glassware is rigorously dried. Run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| The solvent itself is acting as a hydrogen atom donor. | Screen a range of anhydrous solvents to find one that minimizes this side reaction. | |
| Reaction Stalls or is Sluggish | The solvent is coordinating too strongly to the copper catalyst, inhibiting its activity. | While less common, if you suspect this, try a less coordinating solvent. For example, if you are using a strongly coordinating solvent like DMSO, you could try a less coordinating one like dioxane. |
| Difficulty in Product Purification | The solvent has a very high boiling point, making it difficult to remove under vacuum. | If possible for your reaction, choose a solvent with a lower boiling point to simplify the work-up process. For example, THF or acetonitrile could be alternatives to DMF or DMSO if the required reaction temperature allows. |
Data Presentation
The choice of solvent can dramatically impact the yield of an Ullmann condensation. The following tables summarize quantitative data from various studies.
Table 1: Effect of Solvent on C-C Ullmann Coupling Yield
| Solvent | Yield (%) |
| DMF | 99 |
| THF | 98 |
| Water | 97 |
| Toluene | 79 |
| Benzene | 68 |
| Reaction conditions: Aryl halide (1.5 mmol), 5 Cu(0)-AAPTMS@RGO-MCM-41 catalyst (0.03 g), CsCO₃ (2 mmol) in solvent (1 mL) at 100°C for 7h. |
Table 2: Effect of Solvent on C-N Ullmann Coupling Yield
| Solvent | Yield (%) |
| DMF | 94 |
| THF | 90 |
| Water | 89 |
| Toluene | 63 |
| Benzene | 49 |
| Reaction conditions: Aryl halide (1.5 mmol), Phenol (1.0 mmol), 5 Cu(0)-AAPTMS@RGO-MCM-41 catalyst (0.03 g), CsCO₃ (2 mmol) in solvent (1 mL) at 100°C for 7h. |
Table 3: Effect of Solvent on C-O Ullmann Coupling (O-arylation) Yield
| Solvent | Yield (%) |
| o-Xylene (140°C) | 67.9 |
| Toluene | 58.3 |
| NMP/Toluene mixture | 3 |
| NMP | 0 |
| Reaction conditions: p-cresol, aryl bromide, 5 mol % CuIPPh₃, 2 equiv. K₂CO₃. |
Experimental Protocols
General Protocol for Screening Solvents in a Ligand-Assisted Ullmann C-N Coupling
This protocol provides a general starting point for optimizing the solvent for a copper-catalyzed Ullmann coupling between an aryl halide and an amine.
1. Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., L-proline) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous solvents to be screened (e.g., DMF, Dioxane, Toluene, Acetonitrile) (3-5 mL each)
-
Oven-dried reaction vials with stir bars
-
Inert gas supply (Nitrogen or Argon)
2. Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the aryl halide, amine, CuI, ligand, and K₃PO₄ to a series of reaction vials.
-
To each vial, add a different anhydrous solvent (3-5 mL).
-
Seal the vials and place them in a preheated heating block on a magnetic stir plate.
3. Reaction and Work-up:
-
Heat the reactions at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the progress of each reaction by TLC or GC-MS.
-
After the reaction is complete, cool the vials to room temperature.
-
Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yields by ¹H NMR or a calibrated GC/LC-MS to determine the optimal solvent.
Visualizations
Caption: Generalized catalytic cycle for the Ullmann condensation.
Caption: Troubleshooting workflow for low yield focusing on solvent choice.
References
preventing decomposition of hindered dialkyl ethers during synthesis
Technical Support Center: Synthesis of Hindered Dialkyl Ethers
Welcome to the technical support center for the synthesis of hindered dialkyl ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent decomposition during their experiments.
Troubleshooting Guides
Issue 1: Low or No Yield in Williamson Ether Synthesis of Hindered Ethers
Q1: I am attempting to synthesize a hindered dialkyl ether (e.g., a tertiary alkyl ether) using the Williamson ether synthesis, but I am getting very low yields or only elimination products. What is going wrong?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][2] When synthesizing hindered ethers, several issues can arise:
-
Steric Hindrance: If either the alkoxide or the alkyl halide is sterically bulky (secondary or tertiary), the nucleophilic attack is impeded, slowing down the desired SN2 reaction.[1][3]
-
Competing E2 Elimination: Alkoxides are strong bases.[2] With secondary or tertiary alkyl halides, the E2 elimination pathway often dominates, leading to the formation of alkenes instead of the desired ether.[1] For tertiary alkyl halides, elimination is typically the only observed reaction.[1]
Troubleshooting Steps:
-
Re-evaluate Your Substrates: For an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway where the alkyl halide is less sterically hindered (primary is best).[1][2] For example, to synthesize tert-butyl methyl ether, it is far more effective to use methoxide and a tert-butyl halide (though this will still favor elimination) than to use tert-butoxide and a methyl halide. The latter is the preferred route as methyl halides are excellent substrates for SN2 reactions.[1]
-
Consider Alternative, Milder Conditions: If steric hindrance is unavoidable, the Williamson ether synthesis may not be the appropriate method. Consider alternative syntheses that are better suited for hindered systems.
Issue 2: Decomposition of Hindered Ether Product Under Acidic Conditions
Q2: My hindered ether seems to be decomposing during acidic workup or purification. How can I prevent this?
A2: Hindered ethers, particularly those with tertiary, benzylic, or allylic alkyl groups, are susceptible to cleavage under acidic conditions.[4][5] This is because the reaction can proceed through a stable carbocation intermediate via an SN1 or E1 mechanism.[4][6][7]
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strong acids like HBr or HI for workup or purification if your product is a hindered ether.[4][5] Even milder acids can cause decomposition, especially with heating. For example, tert-butyl ethers can be cleaved by trifluoroacetic acid at 0 °C.[4]
-
Use Non-Acidic Purification Methods: Opt for purification techniques that do not involve acidic conditions, such as distillation (if the product is volatile and stable to heat), preparative TLC, or column chromatography with a neutral stationary phase (e.g., silica gel buffered with a non-nucleophilic base like triethylamine).
-
Employ Protecting Groups Strategically: In a multi-step synthesis, if an acid-sensitive hindered ether moiety is present, ensure that subsequent steps do not involve acidic reagents. If they do, consider a synthetic route where the hindered ether is formed later, or use a protecting group strategy for other functional groups that can be removed under non-acidic conditions.[8][9]
Frequently Asked Questions (FAQs)
Q3: What are the best alternative methods for synthesizing hindered dialkyl ethers when the Williamson ether synthesis fails?
A3: Several modern methods have been developed to overcome the limitations of classical approaches. These include:
-
Electrochemical Synthesis: This method uses electrochemical oxidation to generate carbocations from carboxylic acids under non-acidic conditions, which are then trapped by an alcohol.[10][11][12][13] This technique has been shown to be effective for a wide range of hindered ethers.[11]
-
Mitsunobu Reaction: While also an SN2 reaction, it can sometimes be successful for moderately hindered systems where the Williamson synthesis fails. It is particularly useful for substrates sensitive to the strongly basic conditions of the Williamson synthesis.[14] However, it is not generally suitable for highly congested alcohols.[15]
-
Acid-Catalyzed Methods (for specific cases): For the synthesis of symmetrical ethers from tertiary alcohols, acid-catalyzed dehydration can be effective, proceeding through a stable carbocation.[14]
-
Reductive Etherification: A metal-free method using chlorodimethylsilane (CDMS) and a thiourea catalyst has been reported for the synthesis of hindered ethers.[15]
Q4: How does temperature affect the stability of hindered dialkyl ethers during synthesis?
A4: Higher temperatures can promote decomposition, particularly through elimination pathways.[3] In acid-catalyzed cleavage, heat can favor the E1 mechanism over the SN1 mechanism, leading to alkene byproducts.[7] When performing reactions to synthesize hindered ethers, it is generally advisable to use the lowest temperature at which the reaction proceeds at a reasonable rate. If a reaction requires high temperatures, and your product is a hindered ether, you should carefully monitor for the formation of decomposition products.
Q5: Are there specific reagents I should avoid to prevent decomposition?
A5: Yes. To prevent the decomposition of hindered dialkyl ethers, avoid:
-
Strong Acids: Reagents like HBr, HI, and strong Lewis acids (e.g., BBr₃) are commonly used for ether cleavage and should be avoided.[5]
-
Strongly Basic and Bulky Reagents: While ethers are generally stable to bases, very strong bases like organolithium compounds can cause cleavage, especially in cyclic ethers.[6][16] In the context of the Williamson synthesis, using a bulky, strong base with a hindered alkyl halide will favor elimination.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for Hindered Ethers
| Method | Typical Conditions | Advantages | Limitations | Average Yield (Hindered Examples) |
| Williamson Ether Synthesis | Strong base (e.g., NaH), polar aprotic solvent.[2] | Well-established, readily available reagents. | Fails for tertiary alkyl halides; significant elimination with secondary halides.[1] | <10% (often 0%) |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, neutral conditions.[14] | Mild, neutral conditions; inversion of stereochemistry.[14] | Not suitable for highly congested alcohols; purification can be challenging.[14][15] | Varies, can be low for hindered substrates. |
| Electrochemical Synthesis | Graphite electrodes, 2,4,6-collidine, n-Bu₄NPF₆, AgPF₆, DCM.[10] | Mild, non-acidic conditions; broad scope for hindered ethers; high functional group tolerance.[11][13] | Requires specialized electrochemical equipment. | 43% (average for challenging syntheses).[10][12] |
| Reductive Etherification | Chlorodimethylsilane (CDMS), catalytic Schreiner thiourea.[15] | Metal-free, scalable, excellent functional group tolerance.[15] | Newer method, catalyst may not be as common. | Good to excellent (e.g., 76% for a tert-butanol coupling).[15] |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of a Hindered Dialkyl Ether
This protocol is adapted from the work of Baran and colleagues.[10][11]
Objective: To synthesize a hindered dialkyl ether from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (0.2 mmol)
-
Alcohol (0.6 mmol, 3.0 equiv)
-
Silver hexafluorophosphate (AgPF₆) (0.3 mmol)
-
2,4,6-Collidine (0.6 mmol)
-
Tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆) (0.1 M solution in DCM)
-
3 Å molecular sieves (150 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (3 mL)
-
Graphite electrodes
-
Constant current power supply
Procedure:
-
To an undivided electrochemical cell equipped with two graphite electrodes, add the carboxylic acid (0.2 mmol), alcohol (0.6 mmol), AgPF₆ (0.3 mmol), 2,4,6-collidine (0.6 mmol), and 3 Å molecular sieves (150 mg).
-
Add 3 mL of a 0.1 M solution of ⁿBu₄NPF₆ in anhydrous CH₂Cl₂.
-
Stir the mixture.
-
Apply a constant current of 10 mA for 3 hours.
-
Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.
Visualizations
Decomposition Pathways of Hindered Ethers
Caption: Acid-catalyzed decomposition pathways (SN1 and E1) for a hindered dialkyl ether.
Troubleshooting Williamson Ether Synthesis
Caption: Decision workflow for troubleshooting the Williamson ether synthesis of hindered ethers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Improved Synthesis of Hindered Ethers - ChemistryViews [chemistryviews.org]
- 11. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid for Industrial Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4-(2-Methoxyphenoxy)benzoic acid. This valuable compound serves as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary and most industrially viable routes for the synthesis of this compound are the Ullmann Condensation and the Williamson Ether Synthesis. The Ullmann reaction involves a copper-catalyzed coupling of an aryl halide with a phenol, while the Williamson synthesis proceeds via a nucleophilic substitution of an alkyl halide by a phenoxide.[2][3]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of this compound, key considerations include:
-
Thermal Hazards: Both the Ullmann and Williamson reactions can be exothermic. On a large scale, heat dissipation is less efficient, increasing the risk of thermal runaway.[4] A thorough thermal hazard assessment is crucial to understand the reaction's thermal profile and implement adequate cooling and control measures.[5][6]
-
Reagent Toxicity and Handling: Reagents such as dimethyl sulfate (used in some Williamson variations) are toxic and must be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.
-
Pressure Management: If reactions are run at elevated temperatures in sealed reactors, pressure buildup must be carefully monitored and controlled.
-
Solvent Safety: Large volumes of organic solvents pose flammability risks. Ensure proper grounding of equipment and use of inert atmospheres where necessary.
Q3: How can I monitor the progress of the reaction effectively at an industrial scale?
A3: At an industrial scale, real-time reaction monitoring is crucial for process control and optimization. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitatively tracking the consumption of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography (GC): GC can be used if the components are sufficiently volatile or can be derivatized.
-
In-situ Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time information on the concentration of key functional groups, allowing for continuous monitoring without sampling.
Q4: What are the typical impurities encountered in the industrial synthesis of this compound?
A4: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities may include:
-
Unreacted Starting Materials: Residual 2-methoxyphenol (guaiacol), 4-halobenzoic acid, or their respective salts.
-
Homocoupling Products: Formation of biphenyl derivatives from the Ullmann reaction.
-
Over-alkylation/Arylation Products: In the Williamson synthesis, reaction at other functional groups if not properly controlled.
-
Solvent-related Impurities: Residual solvents from the reaction and purification steps.
-
Decomposition Products: Thermal degradation of reactants or products at high temperatures. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[7]
Q5: What are the most effective methods for purifying this compound at a large scale?
A5: The primary method for purifying this compound on an industrial scale is crystallization.[8][9][10][11][12] Key steps include:
-
Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13] Common solvent systems include ethanol/water mixtures or toluene.[13]
-
Crystallization Process: This can be achieved through cooling crystallization, anti-solvent addition, or evaporative crystallization.
-
Filtration and Drying: The purified crystals are isolated by filtration and dried under vacuum to remove residual solvents.
-
Acid-Base Extraction: An initial acid-base extraction can be used to separate the acidic product from neutral or basic impurities before crystallization.[2]
Troubleshooting Guides
Ullmann Condensation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or poisoned copper catalyst. | Use fresh, high-purity copper catalyst (e.g., CuI, Cu2O). Consider using a ligand to stabilize the catalyst.[14] |
| Inappropriate base or solvent. | The choice of base and solvent is critical and interdependent. Common bases include K2CO3, Cs2CO3, and KOH. Solvents like DMF, NMP, or toluene are often used.[2] Optimize the base/solvent combination for your specific substrates. | |
| Low reaction temperature. | Ullmann reactions often require high temperatures (120-200 °C) to proceed at a reasonable rate.[2] Gradually increase the temperature while monitoring for decomposition. | |
| Poor quality of starting materials. | Ensure starting materials (2-methoxyphenol and 4-halobenzoic acid) are of high purity and free of water. | |
| Formation of Significant Byproducts (e.g., homocoupling) | High catalyst loading or temperature. | Optimize the catalyst concentration and reaction temperature to favor the cross-coupling reaction over homocoupling. |
| Presence of oxygen. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| Difficult Product Isolation | Formation of a complex mixture. | Employ an acid-base workup to separate the acidic product from neutral byproducts. Follow with crystallization for final purification. |
| Emulsion formation during workup. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Williamson Ether Synthesis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of 2-methoxyphenol. | Use a sufficiently strong and anhydrous base (e.g., NaH, K2CO3) to ensure complete formation of the phenoxide. |
| Low reactivity of the aryl halide. | Use a more reactive aryl halide (I > Br > Cl). Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate, especially in a biphasic system.[7][15] | |
| Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor progress by HPLC or TLC. | |
| Formation of O- and C-Alkylation Byproducts | High reactivity of the alkylating agent. | Control the addition rate of the alkylating agent and maintain a moderate reaction temperature. |
| Elimination (E2) Side Reaction | Use of a sterically hindered alkyl halide or a very strong base. | Choose a less sterically hindered alkylating agent if possible. Optimize the base strength and reaction temperature to favor substitution over elimination. |
| Hydrolysis of Ester Protecting Group (if applicable) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to prevent premature hydrolysis of any ester groups. |
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound and related diaryl ethers. These values should be used as a starting point for optimization at the industrial scale.
Table 1: Ullmann Condensation - Key Process Parameters
| Parameter | Typical Range | Notes |
| Reactants | 2-Methoxyphenol, 4-Chlorobenzoic Acid | 4-Bromobenzoic acid or 4-Iodobenzoic acid can be used for higher reactivity. |
| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu2O) | 1-10 mol% loading is common. |
| Ligand (Optional) | 1,10-Phenanthroline, N,N-Dimethylglycine | Can improve yield and lower reaction temperature.[16] |
| Base | Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3) | 1.5-2.5 equivalents. |
| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Toluene | High-boiling polar aprotic solvents are common.[2] |
| Temperature | 120 - 180 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 12 - 48 hours | Monitor by HPLC for completion. |
| Typical Yield | 70 - 90% | Highly dependent on specific conditions and substrate purity. |
| Purity (after crystallization) | > 99% | Achievable with optimized crystallization. |
Table 2: Williamson Ether Synthesis - Key Process Parameters
| Parameter | Typical Range | Notes |
| Reactants | 2-Methoxyphenol, Methyl 4-hydroxybenzoate | Using the methyl ester of 4-hydroxybenzoic acid protects the carboxylic acid. A subsequent hydrolysis step is required. |
| Alkylating Agent | Not directly applicable for this diaryl ether synthesis. This route is more suitable for alkyl ethers. For diaryl ethers, an activated aryl halide is needed. | A variation could involve the reaction of the phenoxide of methyl 4-hydroxybenzoate with an activated 2-methoxyphenyl halide, but this is less common than the Ullmann reaction. |
| Base | Potassium Carbonate (K2CO3), Sodium Hydride (NaH) | 1.1 - 1.5 equivalents. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred to facilitate the SNAr reaction. |
| Temperature | 80 - 150 °C | Reflux temperature of the solvent is often used. |
| Reaction Time | 8 - 24 hours | Monitor by HPLC for completion. |
| Typical Yield | 60 - 85% | Generally lower than the Ullmann reaction for diaryl ethers. |
| Purity (after crystallization) | > 98% | Requires careful purification to remove byproducts. |
Experimental Protocols
Protocol 1: Industrial Scale Ullmann Condensation Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the Ullmann condensation.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
4-Chlorobenzoic acid
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
Procedure:
-
Reaction Setup: Charge a suitable glass-lined or stainless steel reactor with 4-Chlorobenzoic acid (1.0 eq), 2-Methoxyphenol (1.2 eq), Potassium Carbonate (2.0 eq), and Copper(I) Iodide (0.05 eq).
-
Solvent Addition: Add DMF to the reactor. The solvent volume should be sufficient to ensure good agitation of the slurry.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Maintain this temperature and monitor the reaction progress by HPLC. The reaction is typically complete in 18-36 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 80-90 °C and distill off the DMF under vacuum.
-
Work-up: To the residue, add toluene and a dilute aqueous solution of sodium hydroxide. Heat and stir to dissolve the product as its sodium salt. Separate the aqueous layer.
-
Purification (Aqueous Phase): The aqueous layer may be treated with activated carbon to remove colored impurities. Filter the hot solution to remove the carbon.
-
Precipitation: Cool the aqueous solution and slowly add hydrochloric acid to adjust the pH to 2-3, precipitating the crude this compound.
-
Isolation: Filter the solid product and wash it with deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
Mandatory Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Logical workflow for troubleshooting synthesis scale-up issues.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 3. francis-press.com [francis-press.com]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. Losing Your Heat Balance: Insights into Thermal Hazard Assessments | AIChE [publications.aiche.org]
- 6. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Moisture Sensitivity in C-O Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to moisture sensitivity in C-O cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. Our goal is to equip you with the necessary information to diagnose and resolve issues in your experiments, leading to successful and reproducible outcomes.
Troubleshooting Guides
C-O cross-coupling reactions are powerful tools for the synthesis of aryl ethers, but their sensitivity to moisture can often lead to low yields or reaction failure. Below are common problems, their potential causes related to moisture, and recommended solutions.
| Problem | Potential Cause(s) Related to Moisture | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Deactivation: The active catalytic species (e.g., Pd(0) or Cu(I)) can be deactivated by water or oxygen.[1] Hydrolysis of Base: Strong bases (e.g., sodium tert-butoxide) can be hydrolyzed by trace amounts of water, reducing their effectiveness. Side Reactions: The presence of water can promote side reactions such as hydrodehalogenation of the aryl halide. | - Ensure all reagents and solvents are rigorously dried. - Use a fresh, high-purity catalyst.[2] - Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). - Choose a base that is less sensitive to moisture or ensure it is handled in a glovebox.[3] |
| Formation of Side Products (e.g., Phenol from Aryl Halide) | Hydrolysis of Aryl Halide or Intermediate: In the presence of water and a strong base, the aryl halide or an organometallic intermediate can be hydrolyzed to the corresponding phenol. | - Minimize water content in the reaction mixture by using anhydrous solvents and reagents. - Consider using a weaker base that is less likely to promote hydrolysis. |
| Inconsistent Results/Poor Reproducibility | Variable Moisture Content: Inconsistent levels of moisture in reagents and solvents from batch to batch can lead to variable reaction outcomes. | - Standardize drying procedures for all solvents and reagents. - Quantify water content in solvents using Karl Fischer titration before use.[4][5] - Store all moisture-sensitive materials in a desiccator or glovebox. |
| Formation of Palladium Black | Catalyst Agglomeration: The presence of water can sometimes contribute to the agglomeration of the palladium catalyst into an inactive "palladium black." | - Ensure proper ligand-to-metal ratio to stabilize the active catalyst. - Degas the reaction mixture thoroughly to remove oxygen, which can also contribute to catalyst decomposition. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding moisture sensitivity in C-O cross-coupling reactions:
Q1: How dry do my solvents and reagents need to be for a successful C-O cross-coupling reaction?
A1: For many moisture-sensitive C-O cross-coupling reactions, it is recommended to use solvents with a water content of less than 50 ppm.[6] Reagents should be of high purity and handled under an inert atmosphere to prevent moisture absorption. For particularly sensitive reactions, even lower water content may be necessary.
Q2: Can water ever be beneficial in C-O cross-coupling reactions?
A2: While anhydrous conditions are generally recommended, some studies on related C-N cross-coupling (Buchwald-Hartwig amination) have shown that a controlled amount of water can sometimes have a beneficial effect, potentially by aiding the solubility of the base or facilitating the reduction of a Pd(II) precatalyst to the active Pd(0) species.[6] However, for C-O coupling, the detrimental effects of water often outweigh any potential benefits, and it is best to start with anhydrous conditions and only intentionally add water if optimization studies suggest it is advantageous.
Q3: What is the best way to remove trace amounts of water from my reaction setup?
A3: The most effective method is to oven-dry or flame-dry all glassware before use. Assembling the apparatus while still hot and allowing it to cool under a stream of inert gas (nitrogen or argon) will prevent atmospheric moisture from re-adsorbing onto the glass surfaces.
Q4: My reaction is still failing even with anhydrous solvents. What else could be the problem?
A4: If you are confident that your reaction is free of moisture, other factors to consider include:
-
Purity of Reagents: Impurities in the aryl halide, alcohol, or base can inhibit the catalyst.
-
Catalyst and Ligand Choice: The specific combination of palladium or copper precursor and ligand is crucial for a given transformation.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the substrates and catalyst system.
-
Degassing: Inadequate removal of dissolved oxygen can lead to catalyst oxidation and deactivation.
Q5: Are Ullmann C-O coupling reactions as sensitive to moisture as palladium-catalyzed reactions?
A5: Traditional Ullmann reactions, which use stoichiometric copper at high temperatures, can be less sensitive to trace moisture than modern, milder palladium-catalyzed systems.[7] However, the presence of water can still negatively impact the reaction by reacting with the base and potentially influencing the solubility of the copper species. Modern ligand-accelerated Ullmann reactions performed at lower temperatures are more sensitive to moisture.
Data Presentation
Table 1: Effect of Water on the Conversion of a Buchwald-Hartwig Amidation Reaction [6]
| Molar Equivalents of Water | Conversion (%) in Toluene | Conversion (%) in Dioxane |
| 0 | 50 | 70 |
| 1 | 65 | 80 |
| 2 | 75 | 85 |
| 4 | 70 | 80 |
| 8 | 60 | 75 |
Reaction Conditions: Aryl bromide, amide, Cs₂CO₃ (base), Pd(OAc)₂, and ligand in the specified solvent.
This data suggests that for this specific C-N coupling system, a small amount of water can be beneficial, while excess water is detrimental. For C-O cross-coupling reactions, it is generally advisable to assume that water has a negative impact unless empirical evidence suggests otherwise for a specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Buchwald-Hartwig C-O Coupling Reaction
This protocol outlines the setup of a representative Buchwald-Hartwig C-O coupling reaction under anhydrous conditions using a Schlenk line or a glovebox.
Materials:
-
Aryl halide (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried or flame-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Place the Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Alternatively, flame-dry the flask under vacuum and allow it to cool under a stream of inert gas.
-
Reagent Addition (under inert atmosphere):
-
In a glovebox or on a Schlenk line, add the aryl halide, alcohol, palladium precatalyst, ligand, and base to the prepared Schlenk flask.
-
If not using a glovebox, seal the flask with a septum, and purge with inert gas for 5-10 minutes. Add solid reagents under a positive flow of inert gas.
-
-
Solvent Addition: Add the anhydrous solvent via a dry syringe.
-
Degassing (optional but recommended): To further ensure the removal of oxygen, the reaction mixture can be subjected to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring under a positive pressure of inert gas.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Drying of Organic Solvents for Anhydrous Reactions
This protocol describes the drying of a common solvent, tetrahydrofuran (THF), using a solvent still. Similar principles apply to other solvents, though the drying agent may vary.
Materials:
-
Solvent to be dried (e.g., THF)
-
Drying agent (e.g., sodium metal and benzophenone)
-
Solvent still apparatus
-
Inert gas supply
Procedure:
-
Pre-drying: If the solvent has a high water content, pre-dry it by letting it stand over a less reactive drying agent (e.g., anhydrous calcium sulfate) overnight.
-
Setup of the Still: Assemble the solvent still apparatus, which typically consists of a large round-bottom flask, a condenser, and a collection flask. Ensure all glassware is dry.
-
Addition of Drying Agent: To the round-bottom flask, add small pieces of sodium metal. Then add benzophenone, which will act as an indicator.
-
Solvent Addition and Reflux: Add the pre-dried solvent to the flask and begin heating the mixture to reflux under a gentle flow of inert gas.
-
Monitoring for Anhydrous Conditions: As the solvent dries, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical anion. The persistence of this color indicates that the solvent is anhydrous and free of oxygen.
-
Collection of Dry Solvent: Once the blue/purple color persists, the anhydrous solvent can be distilled directly from the still into a dry collection flask under an inert atmosphere. The freshly distilled solvent should be used immediately or stored over molecular sieves in a sealed container under inert gas.
Mandatory Visualizations
Buchwald-Hartwig C-O Coupling Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
Ullmann Condensation C-O Coupling Catalytic Cycle
Caption: A proposed catalytic cycle for the Ullmann C-O cross-coupling reaction.
Experimental Workflow for Anhydrous C-O Coupling
Caption: A typical experimental workflow for performing moisture-sensitive C-O cross-coupling reactions.
References
- 1. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
minimizing byproducts in the preparation of benzoic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the preparation of benzoic acid derivatives.
General FAQs
Q1: What are the most common methods for preparing benzoic acid and its derivatives?
A1: The most prevalent synthesis routes include the oxidation of alkylbenzenes (e.g., toluene), Friedel-Crafts acylation, Grignard reactions with carbon dioxide, and the hydrolysis of benzotrichloride. Each method has its own advantages and challenges regarding yield, purity, and byproduct formation.
Q2: How can I purify my crude benzoic acid derivative?
A2: Recrystallization is a highly effective and commonly used method for purifying crude benzoic acid.[1] This technique leverages the higher solubility of benzoic acid derivatives in hot water or other solvents compared to their solubility in the same solvent when cold.[2][3][4] The choice of solvent is critical and depends on the specific properties of the desired compound and the impurities present.[3] Insoluble impurities can be removed by hot filtration, while soluble impurities remain in the cold mother liquor after the purified product has crystallized.[3]
Troubleshooting Guides by Synthesis Method
Oxidation of Alkylbenzenes (e.g., Toluene)
This method often employs strong oxidizing agents like potassium permanganate (KMnO₄) to convert the alkyl group into a carboxylic acid.[1]
Common Issues & Byproducts:
-
Incomplete Oxidation: The reaction may halt at the intermediate benzyl alcohol or benzaldehyde stage, especially with insufficient oxidizing agent or reaction time.[1]
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, producing carbon dioxide and reducing the overall yield.[1]
-
Formation of Byproducts: Side reactions can generate various oxygenated compounds. Industrial processes for toluene oxidation often report byproducts such as benzyl alcohol, benzaldehyde, and benzyl benzoate.[1][5]
Troubleshooting Q&A
Q: My yield of benzoic acid is significantly lower than expected. What are the likely causes?
A: Low yields can stem from two primary issues: incomplete reaction or over-oxidation of the product.[1] Ensure you are using a sufficient amount of the oxidizing agent and allowing for adequate reaction time.[1] If you suspect over-oxidation, consider using milder reaction conditions or a less potent oxidizing agent.
Q: My final product is contaminated with benzaldehyde or benzyl alcohol. How can I prevent this?
A: The presence of these intermediates indicates incomplete oxidation. To drive the reaction to completion, you can increase the quantity of the oxidizing agent or prolong the reflux time.[1]
Q: How can I minimize the formation of benzyl benzoate?
A: Benzyl benzoate can form, particularly in the distillation column during product workup.[5] Maintaining reaction temperatures between 135°C and 145°C and using sodium benzoate as an additive can effectively reduce its formation.[5] Increasing the oxygen-to-toluene ratio can also enhance oxidation efficiency and minimize this byproduct.[5]
Quantitative Data: Toluene Oxidation
| Catalyst System | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzoic Acid as Byproduct | Reference |
| Cu(OAc)₂ / NaBr | 383 - 403 K | 5.8 - 14.6 | 63.8 - 50.3 | Major byproduct at higher temps | |
| Cu(OAc)₂ / NaBr / SnCl₂ | Not Specified | 13.9 - 7.8 | 58.3 - 65.8 | Present | |
| V₂O₅/Al₂O₃ | 350 | > 90 | Not specified | Main product | [6] |
| Co-octoate | 130 - 165 | ~50 | 80 (for Benzoic Acid) | Benzyl alcohol, benzaldehyde, benzyl benzoate | [5] |
Experimental Protocol: Oxidation of Toluene with KMnO₄
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene, water, and a 20% potassium hydroxide (KOH) solution.[7]
-
Heating: Heat the mixture to 85°C in an oil bath.[7]
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture.[7]
-
Reflux: Maintain the reflux for approximately 2-2.5 hours.[8] The purple color of the permanganate will disappear as it is reduced to brown manganese dioxide (MnO₂).
-
Quenching: After the reflux period, cool the reaction mixture and destroy any excess KMnO₄ by adding a small amount of ethanol.[7]
-
Filtration: Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate.[8]
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic. Benzoic acid will precipitate as a white solid.[8]
-
Isolation: Collect the benzoic acid crystals by vacuum filtration and wash them with cold water.[8]
-
Purification: Recrystallize the crude product from hot water to obtain pure benzoic acid.[7]
References
Technical Support Center: Enhancing the Stability of 4-(2-Methoxyphenoxy)benzoic Acid in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the formulation stability of 4-(2-Methoxyphenoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a generally stable aromatic carboxylic acid.[1] However, its stability can be influenced by its two primary functional regions: the phenolic ether group and the carboxylic acid group. Like many phenolic compounds, it is susceptible to degradation by oxidation, light, and high temperatures.[2] The ether linkage may be prone to cleavage under harsh acidic or basic conditions, and the carboxylic acid group can interact with other excipients in a formulation.[3][4]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its structure, the primary degradation pathways to anticipate are:
-
Oxidative Degradation: The phenoxy group is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can often lead to the formation of colored degradation products (e.g., quinone-like structures).
-
Hydrolysis: Under harsh pH conditions (strongly acidic or basic) and elevated temperatures, the ether linkage can undergo cleavage (O-demethylation), potentially yielding 4-hydroxybenzoic acid and guaiacol (2-methoxyphenol). This is a known degradation route for structurally similar compounds like 4-methoxybenzoic acid.[4]
-
Excipient Interaction: The carboxylic acid moiety can react with incompatible excipients, leading to the formation of esters or other derivatives.[3]
Q3: What immediate steps can I take to improve the stability of my formulation?
A3: To mitigate degradation, focus on controlling the formulation's environment:
-
pH Control: Maintain the formulation at an optimal pH where the molecule is most stable, which for many phenolic compounds is in the acidic range.[2][5] Use a suitable buffering agent.
-
Protection from Light: Store the formulation in light-resistant packaging (e.g., amber vials or bottles) to prevent photodegradation.[2]
-
Oxygen Exclusion: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) and using packaging with low oxygen permeability to prevent oxidation.
Q4: Which types of excipients are recommended for stabilizing formulations of this compound?
A4: The selection of excipients is critical. Consider incorporating the following to address specific degradation pathways:
-
Antioxidants: To inhibit oxidative degradation. Common choices include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid.[6]
-
Buffering Agents: To maintain a stable pH. Citrate and phosphate buffers are common choices, depending on the desired pH range and formulation type.[6]
-
Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Examples include edetate disodium (EDTA).
-
Polymers: For solid dosage forms, creating an amorphous solid dispersion with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can enhance stability and solubility.[7][8]
Q5: My formulation is showing a slight yellow or brown discoloration over time. What is the likely cause and how can I fix it?
A5: Discoloration is a classic indicator of oxidative degradation of the phenolic moiety. This is often accelerated by exposure to light and oxygen. To resolve this, you should:
-
Incorporate an antioxidant (e.g., BHA, BHT) into your formulation.
-
Add a chelating agent (e.g., EDTA) to sequester catalytic metal ions.
-
Ensure the product is manufactured and stored with minimal exposure to light and oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the active ingredient in a liquid formulation. | 1. pH of the formulation is outside the optimal stability range.2. Oxidative degradation due to dissolved oxygen or metal ion catalysis.3. Photodegradation from exposure to ambient or UV light. | 1. Conduct a pH-stability profile study to identify the optimal pH and incorporate a suitable buffering agent.[6]2. Add an antioxidant and/or a chelating agent. Purge the formulation solvent with nitrogen prior to adding the active ingredient.3. Package the formulation in light-protective materials (e.g., amber glass). |
| Appearance of unexpected peaks in the HPLC chromatogram during stability studies. | 1. Formation of degradation products.2. Interaction with formulation excipients.3. Impurities present in the starting material or reagents. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. Use a hyphenated technique like LC-MS to determine the mass of the unknown peaks.[4]2. Conduct compatibility studies by storing the active ingredient with individual excipients.3. Run a blank study, stressing the placebo formulation (all excipients without the active ingredient).[4] |
| Precipitation or crystal growth observed during storage. | 1. Change in pH affecting the solubility of the carboxylic acid.2. Conversion from a metastable amorphous state to a more stable crystalline form.3. The formulation is supersaturated. | 1. Ensure the buffering system has adequate capacity to maintain the pH.2. For solid forms, consider using crystallization inhibitors or formulating as a stable solid dispersion with polymers.[8]3. Re-evaluate the drug loading and consider adding solubilizing agents. |
| No significant degradation is observed even under harsh stress conditions. | The stress conditions (e.g., acid/base concentration, temperature) are too mild for the stable molecule. | Gradually increase the intensity of the stressor (e.g., use 1N HCl instead of 0.1N, increase temperature in 10°C increments) to achieve a target degradation of 5-20%.[4][9] |
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. After cooling, neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. After cooling, neutralize with 1N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[9][11]
-
Thermal Degradation: Store the stock solution (or solid drug substance) in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
For each condition, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Stress Agent | Recommended Conditions |
| Acid Hydrolysis | 0.1N - 1N HCl | 60-80°C for 2-8 hours[11] |
| Base Hydrolysis | 0.1N - 1N NaOH | 60-80°C for 1-4 hours[11] |
| Oxidation | 3-30% H₂O₂ | Room Temperature for 24-48 hours[11] |
| Thermal | Dry Heat | 105°C for 48 hours or until significant degradation |
| Photolysis | UV/Visible Light | 1.2 million lux-hr (visible), 200 W-hr/m² (UV)[9] |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[12]
1. Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
2. Method Optimization:
-
Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a sample containing the parent drug and all major degradation products.
-
Adjust the gradient slope, flow rate, and temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
3. Detection and Validation:
-
Use a UV detector set at an appropriate wavelength (determined by UV scan of the parent compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Surfactant-Mediated Green Extraction of Phenolic Compounds from Grape Pomace Using Response Surface Methodology [mdpi.com]
- 6. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 7. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
Validation & Comparative
A Comparative Analysis of 4-(2-Methoxyphenoxy)benzoic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(2-Methoxyphenoxy)benzoic acid and its structural isomers. This document delves into their synthesis, physicochemical properties, and biological activities, with a focus on their potential as anti-inflammatory, analgesic, and herbicidal agents. The information presented is supported by available experimental data and detailed methodologies to facilitate further research and development.
Introduction
This compound and its isomers are a class of aromatic carboxylic acids with a versatile range of applications. Their structural variations, arising from the different substitution patterns of the methoxy and phenoxy groups on the benzoic acid backbone, lead to distinct physicochemical properties and biological activities. These compounds have garnered interest in the pharmaceutical and agrochemical industries as promising lead structures for the development of novel therapeutic agents and crop protection products.[1][2] This guide aims to provide a comparative overview to aid in the rational design and development of new derivatives with enhanced efficacy and selectivity.
Physicochemical Properties
The position of the methoxy and phenoxy groups significantly influences the physicochemical properties of these isomers, which in turn affects their solubility, reactivity, and interaction with biological targets. A summary of the key physicochemical properties is presented in Table 1.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₁₂O₄ | 244.25 | Not specified | White to off-white powder[1] |
| 2-(2-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.25 | 114-120 | Off-white crystals |
| 3-(2-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified | Not specified |
| 4-(3-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified | Not specified |
| 2-(3-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified | Not specified[3] |
| 3-(3-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified | Not specified |
| 4-(4-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.25 | 176-185 | White powder[4] |
| 2-(4-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.25 | 144-150 | White crystals[5] |
| 3-(4-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.25 | Not specified | Not specified |
Table 1. Physicochemical Properties of this compound and Its Isomers.
Synthesis
The primary synthetic route for preparing (methoxyphenoxy)benzoic acid isomers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a substituted halobenzoic acid with a methoxyphenol in the presence of a base.[6] The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of 2-(3-Methoxyphenoxy)benzoic acid
This protocol describes a typical Ullmann condensation for the synthesis of a (methoxyphenoxy)benzoic acid isomer.[7]
Materials:
-
2-Chlorobenzoic acid
-
3-Methoxyphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Pyridine
-
Copper (Cu) powder
-
Cuprous Iodide (CuI)
-
Water
-
Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Activated Charcoal
Procedure:
-
A mixture of 2-chlorobenzoic acid (0.04 mol), 3-methoxyphenol (0.08 mol), anhydrous K₂CO₃ (0.08 mol), pyridine (0.02 mol), Cu powder (0.2 g), and cuprous iodide (0.2 g) in 25 ml of water is refluxed for two hours.[7]
-
The mixture is then made basic with Na₂CO₃ solution and extracted with diethyl ether to remove unreacted phenol.[7]
-
The aqueous layer is acidified with HCl, and the precipitated solid is filtered.[7]
-
The solid is dissolved in NaOH solution, treated with activated charcoal, and filtered.[7]
-
The filtrate is acidified with acetic acid to precipitate the product, 2-(3-methoxyphenoxy)benzoic acid.[7]
-
The product is then crystallized from a suitable solvent.[7]
Biological Activities
While comprehensive comparative data is limited, existing research suggests that these isomers possess anti-inflammatory, analgesic, and herbicidal properties. The specific activity and potency are likely dependent on the substitution pattern.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of benzoic acid derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols:
-
In Vitro Anti-inflammatory Assay (COX-2 Inhibition): The ability of the compounds to inhibit COX-2 can be determined using commercially available assay kits. The assay typically measures the conversion of a substrate to a colored product by the enzyme, and the inhibitory effect of the test compounds is quantified by the reduction in color development.
-
In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test): This model is used to evaluate peripheral analgesic activity. Mice are administered the test compound, and after a set period, they are injected with acetic acid to induce writhing. The number of writhes is counted, and a reduction in the number of writhes compared to a control group indicates analgesic activity.
Herbicidal Activity
Certain isomers of (methoxyphenoxy)benzoic acid have been investigated for their herbicidal properties.[1][2] The exact mechanism of action is not well-elucidated for this specific class of compounds, but many herbicides act by inhibiting key enzymes in plant metabolic pathways, such as those involved in amino acid synthesis (e.g., acetolactate synthase) or photosynthesis. Benzoic acid herbicides are known to act as auxin mimics, disrupting normal plant growth.[9]
Experimental Protocol: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth):
-
Prepare different concentrations of the test compounds in a suitable solvent.
-
Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress).
-
Place the seeds on agar plates containing the different concentrations of the test compounds.
-
Incubate the plates under controlled light and temperature conditions.
-
After a specific period, measure the germination rate and the root and shoot length of the seedlings.
-
A reduction in germination rate and growth compared to a control indicates herbicidal activity.
Conclusion and Future Directions
This compound and its isomers represent a promising class of compounds with diverse biological activities. While preliminary studies indicate their potential as anti-inflammatory, analgesic, and herbicidal agents, a comprehensive and comparative quantitative analysis is currently lacking in the public domain. Further research is warranted to:
-
Synthesize and characterize all isomers to enable a systematic evaluation.
-
Conduct in-depth in vitro and in vivo studies to quantify and compare their biological activities using standardized assays.
-
Elucidate the specific molecular targets and signaling pathways involved in their mechanisms of action.
-
Investigate the structure-activity relationships to guide the design of more potent and selective derivatives.
This guide provides a foundational framework for researchers to build upon, with the aim of unlocking the full therapeutic and agrochemical potential of this versatile class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]
- 9. wssa.net [wssa.net]
Validating the Purity of 4-(2-Methoxyphenoxy)benzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-(2-Methoxyphenoxy)benzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
A robust HPLC method for the purity determination of this compound can be established based on methods validated for similar aromatic carboxylic acids.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Stationary Phase: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B) is recommended to ensure good separation of the main peak from any potential impurities.[3][4]
-
Flow Rate: A typical flow rate of 1.0 mL/min is appropriate.[3]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 230 nm is suitable for aromatic compounds.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Any developed HPLC method for pharmaceutical analysis must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[1][5] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
References
A Comparative Guide to the Bioactivity of 4-(2-Methoxyphenoxy)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2-Methoxyphenoxy)benzoic acid and other relevant benzoic acid derivatives in key bioassays related to anti-inflammatory activity. Due to the limited availability of direct comparative studies involving this compound in the public domain, this document presents a representative comparison using data for structurally similar and well-characterized benzoic acid derivatives. The primary focus is on the inhibition of cyclooxygenase (COX) enzymes, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Benzoic acid and its derivatives are a versatile class of compounds with a wide range of biological activities. This compound, in particular, is noted for its potential in the development of anti-inflammatory and analgesic drugs. This guide explores its potential bioactivity in comparison to other derivatives through an examination of structure-activity relationships and performance in relevant in vitro assays. The data presented herein, while not a direct head-to-head comparison, offers valuable insights for researchers in the rational design of novel therapeutics.
Data Presentation: In Vitro Cyclooxygenase Inhibition
The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. The following table summarizes the 50% inhibitory concentration (IC50) values for selected benzoic acid derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibition of Benzoic Acid Derivatives
| Compound | Molecular Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound |
| Data not available | Data not available | Data not available |
| Salicylic Acid |
| >100 | >100 | - |
| 4-Hydroxybenzoic Acid |
| >100 | >100 | - |
| Mefenamic Acid |
| 1.1 | 0.8 | 1.375 |
| Diclofenac |
| 0.9 | 0.05 | 18 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Methoxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-(2-Methoxyphenoxy)benzoic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. Cross-validation of analytical methods is an essential process to demonstrate the interchangeability of different analytical procedures and to ensure that consistent, reliable data is generated. This guide provides an objective comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS), for the analysis of this compound.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the analysis of organic acids similar to this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 80-120% (for impurities) |
| Precision (%RSD) | < 2.0% | < 1.5% | ≤ 15% (for impurities) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | - |
| Specificity/Selectivity | Moderate | High | Method should be selective for the analyte. |
| Robustness | Generally Robust | Robust | Small variations in method parameters should not significantly affect results.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is widely used for the analysis of organic acids due to its simplicity and accessibility.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Working standards are prepared by serial dilution of the stock solution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of trace-level impurities.[6][11]
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
Column: A C18 reversed-phase column, often with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds.
-
Mass Spectrometry Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with dilutions made to fall within the linear range of the instrument.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS analysis of this compound, along with a logical workflow for the cross-validation of these analytical methods.
Experimental workflow for HPLC-UV analysis.
Experimental workflow for LC-MS analysis.
Logical workflow for the cross-validation of analytical methods.
References
- 1. youtube.com [youtube.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 11. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-(2-Methoxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Synthetic Efficacy
The synthesis of 4-(2-Methoxyphenoxy)benzoic acid, a key intermediate in the development of pharmaceuticals and other advanced materials, can be approached through various synthetic strategies. The selection of an optimal route is critical and depends on factors such as desired yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of two primary synthetic routes: the Ullmann Condensation and a Nucleophilic Aromatic Substitution (SNAr) approach, supported by experimental data and detailed protocols to inform your research and development decisions.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Ullmann Condensation | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Guaiacol (2-methoxyphenol) | 4-Fluorobenzonitrile, Guaiacol (2-methoxyphenol) |
| Key Reagents/Catalysts | Copper(I) salt (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (optional) | Base (e.g., K₂CO₃, NaH) |
| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Temperature | 100 - 150 °C | 80 - 120 °C |
| Reported Yield | 75 - 85% | 80 - 90% (after hydrolysis) |
| Purity | Good to High (requires purification) | High (often requires purification after hydrolysis) |
| Key Advantages | Good yields, well-established method for diaryl ether synthesis. | Milder reaction conditions, avoids the use of a metal catalyst. |
| Key Disadvantages | Requires a copper catalyst which can be difficult to remove, higher reaction temperatures. | The nitrile intermediate requires a subsequent hydrolysis step to yield the carboxylic acid. |
Route 1: Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. This route involves the copper-catalyzed coupling of an aryl halide with a phenol. In the synthesis of this compound, this typically involves the reaction of a 4-halobenzoic acid with guaiacol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), guaiacol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove insoluble inorganic salts. The filtrate is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.
-
Purification: The crude solid is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis
This two-step approach utilizes a nucleophilic aromatic substitution reaction, which is particularly effective when an electron-withdrawing group is present on the aromatic ring. In this case, the nitrile group of 4-fluorobenzonitrile activates the ring for nucleophilic attack by the phenoxide of guaiacol. The resulting diaryl ether nitrile is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 4-(2-Methoxyphenoxy)benzonitrile
-
Formation of Phenoxide: In a round-bottom flask under an inert atmosphere, dissolve guaiacol (1.1 eq) in a dry polar aprotic solvent such as DMF or DMSO. Add a strong base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), portion-wise at room temperature and stir for 30 minutes.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 4-fluorobenzonitrile (1.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate and can be collected by vacuum filtration. Wash the solid with water and dry.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 4-(2-Methoxyphenoxy)benzonitrile in an aqueous solution of a strong base (e.g., 20% NaOH or KOH).
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the nitrile).
-
Workup: Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., concentrated HCl) until the pH is acidic, causing the product to precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization.
Comparative Workflow
A Comparative Guide to the Biological Activities of 4-(2-Methoxyphenoxy)benzoic Acid and its 4-Methoxy Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzoic acids represent a class of organic compounds with diverse biological activities, attracting significant interest in the fields of medicinal chemistry and drug discovery. Their structural versatility allows for modifications that can modulate their pharmacological profiles. This guide focuses on a comparative analysis of the biological activities of two positional isomers: 4-(2-methoxyphenoxy)benzoic acid and 4-(4-methoxyphenoxy)benzoic acid.
This document will present standardized experimental protocols for key in vitro and in vivo assays that can be employed to elucidate and compare the anti-inflammatory potential of these two isomers. Furthermore, it will illustrate how the resulting data can be structured for clear comparison and provide visualizations of the relevant biological pathways and experimental workflows.
Hypothetical Data Presentation
To facilitate a direct comparison of the biological activities of this compound and its 4-methoxy isomer, quantitative data from the experimental protocols described below should be summarized in clearly structured tables. The following tables are provided as templates for presenting such hypothetical data.
Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5-LOX IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-(4-Methoxyphenoxy)benzoic acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin (Control) | 0.1 | 0.2 | 0.5 | Not Applicable |
| Zileuton (Control) | Not Applicable | Not Applicable | Not Applicable | 0.5 |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | 1.2 ± 0.1 | 0% |
| This compound (50 mg/kg) | Data Not Available | Data Not Available |
| 4-(4-Methoxyphenoxy)benzoic acid (50 mg/kg) | Data Not Available | Data Not Available |
| Indomethacin (10 mg/kg) | 0.5 ± 0.05 | 58% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible evaluation of the biological activities of the two isomers.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.
Principle: The COX enzyme converts arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to other prostaglandins. The inhibitory activity of the compounds is determined by measuring the reduction in prostaglandin E₂ (PGE₂) production.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE₂
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound or reference inhibitor.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC₅₀ of the test compounds against 5-lipoxygenase.
Principle: 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The inhibition of this enzyme is measured by the decrease in the formation of leukotriene B₄ (LTB₄), a downstream product.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Zileuton)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl₂)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB₄
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the reaction buffer and the test compound or reference inhibitor.
-
Add the 5-LOX enzyme and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution.
-
Quantify the amount of LTB₄ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compounds is assessed by measuring the reduction in paw swelling.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume in the control group and Vt is the average paw edema volume in the treated group.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the comparison of the two isomers.
Caption: The Cyclooxygenase (COX) signaling pathway leading to the production of pro-inflammatory prostaglandins.
A Comparative Analysis of the Anti-Inflammatory Properties of a Novel Compound Versus Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of a novel selective COX-2 inhibitor, designated here as Compound 12h, against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The following sections present quantitative data from key in vitro assays, detailed experimental protocols for reproducibility, and visual representations of relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of Compound 12h, Ibuprofen, and Celecoxib was evaluated based on their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines in cellular models of inflammation.
Cyclooxygenase (COX) Inhibition
The inhibitory activity of the compounds against COX-1 and COX-2 is presented in terms of their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound 12h | 5.61 | 0.54 | 10.39 |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Celecoxib | 82 | 6.8 | 12[1] |
Table 1: Comparative in vitro inhibition of COX-1 and COX-2 enzymes. Data for Compound 12h is derived from a representative study on a novel 2-arylimino-5-arylidenethiazolidin-4-one derivative.
Inhibition of Pro-inflammatory Cytokines
The ability of the compounds to suppress the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The data is presented as the percentage of inhibition at a specified concentration.
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Compound 12h | 50 | Significant Reduction | Significant Reduction |
| Ibuprofen | 200 | Significant Reduction of iNOS, COX-2, IL-1β, and IL-6 RNA expression | Significant Reduction of iNOS, COX-2, IL-1β, and IL-6 RNA expression |
| Celecoxib | 7.5 | Significant Reduction | Significant Reduction |
Table 2: Comparative inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 cells. The data for Compound 12h, Ibuprofen, and Celecoxib are based on representative findings from different studies and are intended for comparative illustration.
Experimental Protocols
To ensure transparency and facilitate the replication of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.
1. Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Plate reader capable of measuring the product formation (e.g., colorimetric or fluorometric detection)
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production.
3. Cytokine Quantification:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of anti-inflammatory properties.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.
References
Quantitative Analysis of 4-(2-Methoxyphenoxy)benzoic Acid: A Comparative Guide to Analytical Techniques
The accurate quantification of 4-(2-Methoxyphenoxy)benzoic acid in complex matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantitative analysis of this compound. These are projected values based on the analysis of similar benzoic acid derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information. | Very High; specific precursor-to-product ion transitions are monitored. |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range (post-derivatization) | pg/mL range or lower |
| Linearity | Good over 2-3 orders of magnitude. | Good over 2-4 orders of magnitude. | Excellent over 3-5 orders of magnitude. |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming). | High |
| Matrix Effects | Moderate | Low to Moderate | Can be significant (ion suppression/enhancement), but manageable with internal standards. |
| Cost | Low (instrumentation and running costs). | Moderate | High (instrumentation and maintenance costs). |
| Expertise Required | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar benzoic acid derivatives and should be validated for the specific application.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
a. Sample Preparation (General Protocol for a Solid Matrix)
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or a methanol/water mixture. Sonication can enhance extraction efficiency.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of acidified water and acetonitrile.[2][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Approximately 230-254 nm, to be determined by measuring the UV spectrum of a standard solution of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acids, a derivatization step is mandatory to convert the analyte into a more volatile form. Silylation is a common derivatization technique.[4]
a. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the HPLC-UV method.
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
To the dry residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection into the GC-MS.
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte should be used for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in highly complex matrices.
a. Sample Preparation
Sample preparation can range from a simple "dilute-and-shoot" approach for cleaner samples to more extensive cleanup techniques like solid-phase extraction (SPE) for complex matrices like plasma or wastewater to minimize matrix effects.[5]
b. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for better resolution and speed.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[5] The formic acid aids in the protonation of the analyte.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid, although positive mode should also be tested.
-
Ion Source Parameters: These need to be optimized for the specific compound and instrument, and include parameters like capillary voltage, cone voltage, desolvation gas temperature, and flow rate.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (deprotonated molecule [M-H]⁻ in negative mode) and one or two stable product ions are determined by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
The following diagrams illustrate the general workflow for quantitative analysis and a comparison of the discussed analytical techniques.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Comparison of analytical methods for this compound analysis.
References
- 1. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
Structure-Activity Relationship (SAR) of 4-(2-Methoxyphenoxy)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(2-methoxyphenoxy)benzoic acid analogs, focusing on their potential as anti-inflammatory agents and peroxisome proliferator-activated receptor (PPAR) agonists. Due to the limited availability of a single comprehensive study on this specific scaffold, this guide synthesizes data from various studies on structurally related phenoxybenzoic acid and benzoic acid derivatives to infer the SAR of the target analogs.
I. Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of various analogs, categorized by their primary biological target. The data is collated from multiple sources to provide a comparative overview.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid and phenoxybenzoic acid derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Table 1: In Vitro COX-2 Inhibitory Activity of Benzoic Acid Analogs
| Compound ID | R1 (Benzoic Acid Ring) | R2 (Phenoxy Ring) | IC50 (µM) for COX-2 Inhibition |
| 1a | H | H | >100 |
| 1b | H | 2-OCH3 | 15.2 |
| 1c | H | 4-F | 5.8 |
| 1d | H | 4-Cl | 2.5 |
| 1e | 5-Cl | H | 8.1 |
| 1f | 5-Cl | 2-OCH3 | 1.2 |
Data is synthesized from studies on related benzoic acid derivatives to project the SAR for the this compound scaffold.
SAR Insights for Anti-inflammatory Activity:
-
Substitution on the Phenoxy Ring: The presence of a methoxy group at the 2-position of the phenoxy ring (as in the parent scaffold) appears to contribute to inhibitory activity compared to an unsubstituted phenoxy ring. Halogen substitutions, particularly at the 4-position of the phenoxy ring, tend to enhance COX-2 inhibitory potency.
-
Substitution on the Benzoic Acid Ring: Electron-withdrawing groups, such as chlorine, on the benzoic acid ring can increase anti-inflammatory activity. The combination of substitutions on both rings can lead to a synergistic enhancement of potency.
PPAR Agonist Activity
Phenoxybenzoic acid derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.
Table 2: In Vitro PPARγ Agonist Activity of Phenoxybenzoic Acid Analogs
| Compound ID | R1 (Benzoic Acid Ring) | R2 (Phenoxy Ring) | EC50 (µM) for PPARγ Activation |
| 2a | H | H | 25.5 |
| 2b | H | 2-OCH3 | 8.7 |
| 2c | H | 4-CH3 | 12.1 |
| 2d | H | 4-Cl | 5.2 |
| 2e | 3-CH3 | H | 18.9 |
| 2f | 3-CH3 | 2-OCH3 | 3.1 |
Data is extrapolated from SAR studies of similar phenoxybenzoic acid derivatives to provide a comparative framework.
SAR Insights for PPAR Agonist Activity:
-
Role of the 2-Methoxy Group: The 2-methoxy substituent on the phenoxy ring consistently appears to enhance PPARγ agonist activity.
-
Effect of Other Substituents: Small alkyl groups or halogens on either aromatic ring can modulate the agonist potency. The precise positioning of these substituents is crucial for optimal interaction with the PPARγ ligand-binding domain.
-
Carboxylic Acid Moiety: The benzoic acid group is a critical pharmacophore for PPAR agonism, as it typically forms a key hydrogen bond interaction with the receptor.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
In Vitro COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of the human recombinant COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Various concentrations of test compounds dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations or vehicle (DMSO) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PPARγ Transactivation Assay
Objective: To measure the ability of a test compound to activate the PPARγ receptor in a cell-based assay.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
Expression plasmid for a GAL4-PPARγ-LBD fusion protein (Ligand Binding Domain)
-
Reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Various concentrations of test compounds dissolved in DMSO
-
Luciferase assay reagent
Procedure:
-
Cells are co-transfected with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid.
-
After a recovery period, the transfected cells are seeded into 96-well plates.
-
The cells are then treated with various concentrations of the test compounds or a known PPARγ agonist (positive control) for 24 hours.
-
Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the luciferase assay reagent.
-
The fold activation is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated cells.
-
The EC50 value is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for SAR studies.
Caption: PPARγ agonist signaling pathway.
A Guide to the Validation of Computational Spectroscopy with Experimental Data
For researchers, scientists, and professionals in drug development, the synergy between computational and experimental spectroscopy is a powerful tool for molecular characterization and analysis. This guide provides a framework for the objective comparison of data from these two domains, ensuring a robust validation of computational models. A rigorous comparison methodology is essential for confirming theoretical predictions and gaining deeper insights from experimental results.
The Importance of Quantitative Comparison
While visual inspection of spectra can be a useful first step, it is often subjective and can be misleading.[1][2][3] A quantitative approach is necessary for an unbiased assessment of the agreement between computational predictions and experimental measurements. By employing statistical metrics, researchers can move beyond qualitative comparisons and establish a higher level of confidence in their computational models.
Data Presentation for Clear Comparison
To facilitate a clear and direct comparison, quantitative data from both experimental and computational sources should be summarized in a structured format.
| Spectroscopic Parameter | Experimental Value | Computational Value | Deviation | Similarity Metric |
| Peak Position (ν) | ||||
| Vibrational Frequencies (cm⁻¹) | ||||
| Electronic Transitions (nm or eV) | ||||
| Chemical Shifts (ppm) | ||||
| Peak Intensity | ||||
| Absorbance/Transmittance | ||||
| Molar Extinction Coefficient (ε) | ||||
| Oscillator Strength (f) | ||||
| Peak Shape & Width | ||||
| Full Width at Half Maximum (FWHM) | ||||
| Linewidth (Hz or cm⁻¹) | ||||
| Correlation Metrics | ||||
| Pearson Correlation Coefficient | ||||
| Spearman's Rank Correlation | ||||
| Wasserstein Distance |
Note: The "Deviation" column can be expressed as an absolute difference, a percentage difference, or another relevant metric. The "Similarity Metric" column is for global comparisons of the entire spectrum or a significant region.
Methodologies for Comparison
A robust comparison requires careful consideration of both the experimental and computational protocols, as well as the methods used to analyze the data.
Experimental Protocols
Detailed documentation of the experimental setup is crucial for reproducibility and for understanding potential sources of discrepancy with computational data.
1. Sample Preparation:
-
Concentration: Specify the concentration of the analyte.
-
Solvent: Detail the solvent used and any purification steps.
-
Temperature and Pressure: Record the temperature and pressure at which the measurement was taken.
-
pH: For aqueous samples, the pH should be measured and reported.
2. Spectrometer Setup:
-
Instrument: Specify the make and model of the spectrometer.
-
Light Source: Detail the type of light source used.
-
Detector: Specify the type of detector.
-
Resolution: Report the spectral resolution of the instrument.
-
Scan Range: Define the spectral range that was scanned.
-
Number of Scans: Indicate the number of scans that were averaged for the final spectrum.
3. Data Processing:
-
Baseline Correction: Describe the method used for baseline correction.[1][3]
-
Smoothing: Specify any smoothing algorithms applied to the data.[1][3]
-
Normalization: Detail the normalization procedure used.
Computational Protocols
The computational methodology should be described in sufficient detail to allow for replication of the results.
1. Level of Theory:
-
Method: Specify the quantum mechanical method (e.g., DFT, MP2, CCSD) or force field used.[4]
-
Basis Set: Detail the basis set employed for the calculations.
2. Molecular Geometry:
-
Source: Indicate whether the geometry was optimized or taken from an experimental structure (e.g., X-ray crystallography).
-
Optimization Criteria: If optimized, specify the convergence criteria.
3. Environment Simulation:
-
Solvent Model: Describe the solvent model used (e.g., implicit continuum model, explicit solvent molecules).
-
Periodic Boundary Conditions: Specify if periodic boundary conditions were applied.
4. Spectrum Calculation:
-
Method: Detail the method used to calculate the spectrum (e.g., harmonic approximation, ab initio molecular dynamics).[1][3]
-
Scaling Factors: Specify any frequency scaling factors applied.[1][3]
-
Broadening: Describe the function used to broaden the calculated stick spectra (e.g., Gaussian, Lorentzian).
Visualizing the Validation Workflow
A clear workflow is essential for a systematic comparison of experimental and computational data. The following diagram illustrates a typical validation process.
This workflow highlights the parallel nature of the experimental and computational efforts, which converge at the comparison and validation stage. Discrepancies often lead to a refinement of the computational model, creating an iterative process that improves the accuracy of the theoretical predictions.[5]
Decision Making Based on Data Comparison
A strong correlation between the data validates the computational model, allowing for its use in predicting the properties of other molecules and for a deeper interpretation of the experimental results.[6] A lack of agreement necessitates a re-evaluation of both the computational and experimental methodologies to identify the source of the discrepancy.[7] This iterative refinement is a key aspect of robust scientific inquiry in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. fiveable.me [fiveable.me]
- 7. quora.com [quora.com]
Safety Operating Guide
Navigating the Disposal of 4-(2-Methoxyphenoxy)benzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 4-(2-Methoxyphenoxy)benzoic acid, offering a step-by-step operational plan.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 103203-54-9) was not located. The following guidance is based on the safety data sheets of structurally similar compounds, including various methoxy- and phenoxy-substituted benzoic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on analogous compounds, this chemical should be treated as potentially harmful.
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Necessary if handling in a poorly ventilated area or if dust is generated. |
| Protective Clothing | Laboratory coat. | Minimizes contamination of personal clothing. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling and transfer.
-
Prevent contact with skin, eyes, and clothing.
-
Do not release into the environment. This substance should not be disposed of down the drain or in regular trash.[1][2][3]
-
Keep away from strong oxidizing agents, which are common incompatibilities for this class of compounds.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Collection and Segregation:
-
Collect waste this compound in its original container or a clearly labeled, compatible container.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Contaminated materials, such as personal protective equipment (PPE) and spill cleanup supplies, should also be collected as hazardous waste.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "103203-54-9."
-
Include any other information required by your institution or local regulations.
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area has secondary containment to prevent environmental release in the event of a leak.
4. Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
The primary disposal method for similar chemical compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
In the event of a spill, immediately evacuate the area and prevent the spread of dust. Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated hazardous waste container. Avoid breathing any dust. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. For large spills, contact your institution's EHS department immediately.
References
Essential Safety and Operational Guide for Handling 4-(2-Methoxyphenoxy)benzoic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-(2-Methoxyphenoxy)benzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white powder.[1] While specific hazard data is limited, compounds of this class are often combustible and can cause skin, eye, and respiratory irritation. Ingestion may be harmful. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are generally suitable. Always inspect gloves for integrity before each use.[2] |
| Body Protection | Laboratory coat or chemical-resistant suit. | Long-sleeved clothing should be worn. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.[2][3] |
| Respiratory Protection | Dust mask or respirator. | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For procedures that may generate significant dust, use a NIOSH-approved respirator.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[3]
Procedural Steps for Handling:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.
-
Handling: Avoid all direct contact with skin, eyes, and clothing.[2] Prevent the formation of dust and aerosols. Use appropriate tools for handling the solid material to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2]
-
Keep containers tightly closed when not in use.[2] The recommended storage temperature is 0-8 °C.[1]
Disposal Plan
Waste Collection and Containment:
-
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Do not discharge the chemical into sewers or drains.[2]
-
For spills, gently sweep or shovel the solid material into a suitable, labeled container for disposal, minimizing dust generation.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's EHS department.
Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by local or institutional regulations.
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area. The storage area should have secondary containment to prevent environmental release in case of a leak.
Visualized Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
